5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-1-methyl-3-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-14-11(12)9(7-15)10(13-14)8-5-3-2-4-6-8/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIUUTPYWKXCVCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)C=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60377068 | |
| Record name | 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
883-38-5 | |
| Record name | 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60377068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Spectroscopic and Synthetic Profile of 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR) spectroscopic data and synthetic methodology for the versatile heterocyclic compound, 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde. Due to the limited availability of direct experimental NMR data for this specific molecule, this report presents detailed experimental ¹H NMR data for the closely related analog, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, which serves as a robust reference for spectral interpretation. Predicted ¹³C NMR data for the target compound is also provided, based on established chemical shift principles for analogous structures.
Nuclear Magnetic Resonance (NMR) Data
The structural elucidation of pyrazole derivatives heavily relies on ¹H and ¹³C NMR spectroscopy. The following tables summarize the experimental ¹H NMR data for a key structural analog and the predicted ¹³C NMR data for the target compound.
Table 1: Experimental ¹H NMR Data for the Analogous Compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 9.983 | Singlet | 1H | Aldehyde (-CHO) |
| 7.564–7.471 | Multiplet | 5H | Aromatic (Phenyl-H) |
| 2.546 | Singlet | 3H | Methyl (-CH₃) at C3 |
Solvent: CDCl₃, Frequency: 400 MHz.[1]
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~185 | Aldehyde Carbonyl (C=O) |
| ~150 | Pyrazole C3 |
| ~145 | Pyrazole C5 |
| ~135 | Phenyl C1' (ipso) |
| ~129 | Phenyl C2', C6' (ortho) |
| ~128 | Phenyl C4' (para) |
| ~125 | Phenyl C3', C5' (meta) |
| ~110 | Pyrazole C4 |
| ~35 | N-Methyl (-CH₃) |
Note: These are predicted values based on typical chemical shifts for similar pyrazole structures and may vary from experimental results.
Experimental Protocols
The primary synthetic route to substituted pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction. This method is widely cited for the synthesis of the analogous compound and is the recommended procedure for the target molecule.[2][3]
Synthesis of this compound via Vilsmeier-Haack Reaction
-
Preparation of the Vilsmeier Reagent: To an ice-cooled solution of dimethylformamide (DMF, 3 equivalents), phosphorus oxychloride (POCl₃, 1.2 equivalents) is added dropwise with stirring. The mixture is stirred for an additional 20 minutes at 0°C to form the Vilsmeier reagent.
-
Reaction with Pyrazolone: 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) is added to the Vilsmeier reagent.
-
Reaction Progression: The reaction mixture is heated to reflux for approximately 2-3 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured into crushed ice.
-
Isolation and Purification: The resulting precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol to yield the final product.
NMR Spectroscopy Protocol
NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: ¹H and ¹³C NMR spectra are acquired at room temperature. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Visualizations
Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of this compound with annotations for the key proton and carbon atoms relevant to the NMR data.
Caption: Molecular structure of the target compound.
Synthetic Workflow: Vilsmeier-Haack Reaction
The logical flow of the synthesis of this compound is depicted in the following diagram.
References
An In-depth Technical Guide to the Vilsmeier-Haack Synthesis of Substituted Pyrazole-4-carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
The Vilsmeier-Haack reaction is a versatile and widely utilized method for the formylation of electron-rich aromatic and heteroaromatic compounds. This guide provides a comprehensive overview of its application in the synthesis of substituted pyrazole-4-carbaldehydes, which are valuable intermediates in medicinal chemistry and materials science.
Reaction Principle and Mechanism
The Vilsmeier-Haack reaction introduces a formyl group (-CHO) onto an electron-rich ring system. The process involves two key stages: the formation of the Vilsmeier reagent and the subsequent electrophilic substitution on the pyrazole ring.
1.1. Formation of the Vilsmeier Reagent
The Vilsmeier reagent, a substituted chloroiminium ion, is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[1][2][3][4][5] Other reagents such as oxalyl chloride or thionyl chloride can also be employed.[4]
The formation of the Vilsmeier reagent from DMF and POCl₃ proceeds as follows:
1.2. Electrophilic Aromatic Substitution on the Pyrazole Ring
The pyrazole ring is an electron-rich heterocyclic system, making it a suitable substrate for electrophilic substitution. The Vilsmeier reagent, although a weak electrophile, reacts with the pyrazole at the C4 position, which is the most electron-rich and sterically accessible position. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final pyrazole-4-carbaldehyde.[2]
The general mechanism for the formylation of a substituted pyrazole is outlined below:
Experimental Data and Protocols
The success of the Vilsmeier-Haack synthesis of pyrazole-4-carbaldehydes is influenced by the nature of the substituents on the pyrazole ring, reaction temperature, and reaction time. A summary of representative examples is provided in the tables below.
Synthesis of 1,3-Disubstituted 5-chloro-1H-pyrazole-4-carbaldehydes
This method has been shown to be effective for the formylation of various 5-chloro-1H-pyrazoles.[6][7]
| Entry | R¹ | R² | Time (h) | Yield (%) | Ref |
| 1 | CH₃ | C₂H₅ | 6 | 75 | [7] |
| 2 | CH₃ | n-C₃H₇ | 6 | 72 | [7] |
| 3 | CH₂CH₂OH | n-C₃H₇ | 8 | 58 | [7] |
| 4 | Ph | C₂H₅ | 12 | 68 | [7] |
| 5 | Ph | n-C₃H₇ | 12 | 65 | [7] |
| 6 | 4-FC₆H₄ | CH₃ | 1.5 | 82 | [7] |
Reactions were carried out on a 2.00 mmol scale.
Synthesis of 1-Phenyl-3-(p-substituted phenyl)-1H-pyrazole-4-carbaldehydes
Microwave and ultrasound irradiation have been employed to accelerate the synthesis of these derivatives.[8]
| Entry | Substituent (p-X) | Method | Time | Yield (%) | Ref |
| 1 | H | Conventional | 7 h | 70 | [8] |
| 2 | H | Sonication | 60 min | 75 | [8] |
| 3 | H | Microwave | 15 min | 80 | [8] |
| 4 | CH₃ | Conventional | 5 h | 72 | [8] |
| 5 | CH₃ | Sonication | 45 min | 78 | [8] |
| 6 | CH₃ | Microwave | 10 min | 85 | [8] |
| 7 | Cl | Conventional | 6 h | 75 | [8] |
| 8 | Cl | Sonication | 50 min | 80 | [8] |
| 9 | Cl | Microwave | 12 min | 88 | [8] |
General Experimental Protocol
The following is a generalized procedure for the Vilsmeier-Haack formylation of a substituted pyrazole.
Detailed Steps:
-
Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, add phosphorus oxychloride (4 equivalents) dropwise to anhydrous N,N-dimethylformamide (6 equivalents) at 0-10 °C. Stir the mixture until the viscous, white Vilsmeier reagent is formed.[9]
-
Reaction with Pyrazole: To the pre-formed Vilsmeier reagent, add the substituted pyrazole (1 equivalent) either neat or dissolved in a minimal amount of an appropriate solvent.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically between 70 °C and 120 °C) and stir for the required time (ranging from a few hours to overnight).[9][10] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it into crushed ice or cold water.
-
Neutralization: Neutralize the acidic solution by the slow addition of a base such as a saturated sodium carbonate solution or sodium acetate until a pH of ~7 is reached.[2]
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., chloroform, diethyl ether, or ethyl acetate) multiple times.[4]
-
Drying and Concentration: Combine the organic layers and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure substituted pyrazole-4-carbaldehyde.[2][9]
Influence of Substituents
The electronic nature of the substituents on the pyrazole ring significantly impacts the reactivity and outcome of the Vilsmeier-Haack reaction.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 6. [PDF] Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions | Semantic Scholar [semanticscholar.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. degres.eu [degres.eu]
- 9. mdpi.com [mdpi.com]
- 10. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde: A Technical Overview
Disclaimer: As of this writing, a comprehensive, publicly available single-crystal X-ray diffraction analysis for 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde could not be located in the surveyed scientific literature. This guide, therefore, presents a detailed analysis of the closely related and well-documented isomer, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde , to provide valuable structural insights. Additionally, crystallographic data for 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde is included for comparative purposes, given its structural similarity with a methyl group at the N1 position.
Introduction
Substituted pyrazoles are a significant class of heterocyclic compounds, widely recognized for their diverse applications in medicinal chemistry and materials science. Their biological activities often correlate with their specific three-dimensional structure. This technical guide focuses on the structural elucidation of pyrazole-4-carbaldehydes, pivotal intermediates in the synthesis of various bioactive molecules. While direct experimental data for this compound is unavailable, this document provides a thorough examination of its structural analogues to offer a predictive and comparative understanding.
Data Presentation: Crystallographic Data of Analogous Compounds
The following tables summarize the key crystallographic parameters for two related compounds, providing a basis for understanding the probable structural characteristics of the title compound.
Table 1: Crystal Data and Structure Refinement for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde [1]
| Parameter | Value |
| Empirical Formula | C₁₁H₉ClN₂O |
| Formula Weight | 220.65 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 6.7637(4) |
| b (Å) | 6.8712(3) |
| c (Å) | 22.4188(10) |
| β (°) | 93.8458(14) |
| Volume (ų) | 1039.56(9) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.468 |
Table 2: Selected Bond Lengths and Angles for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
| Bond | Length (Å) | Angle | Degrees (°) |
| Cl(1)-C(5) | 1.712(2) | N(2)-N(1)-C(1) | - |
| O(1)-C(11) | 1.213(3) | N(1)-N(2)-C(3) | 105.10(13) |
| N(1)-C(5) | 1.365(3) | C(1)-N(1)-C(6) | 120.27(12) |
| N(1)-N(2) | 1.381(2) | C(2)-C(3)-C(5) | 128.57(15) |
| N(2)-C(3) | 1.332(3) | ||
| C(3)-C(4) | 1.433(3) | ||
| C(4)-C(5) | 1.389(3) | ||
| C(4)-C(11) | 1.448(3) |
Note: Atom numbering may vary from the standard IUPAC nomenclature in crystallographic reports.
In this isomer, the aldehydic group is nearly coplanar with the pyrazole ring, while the phenyl and pyrazole rings are inclined at an angle of 72.8(1)°.[1] Molecules in the crystal lattice are linked by C-H···O interactions.[1]
Table 3: Crystal Data for 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde [2]
| Parameter | Value |
| Empirical Formula | C₆H₇ClN₂O |
| Formula Weight | 158.59 g/mol |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a (Å) | 13.167(9) |
| b (Å) | 6.463(5) |
| c (Å) | 8.190(6) |
| Volume (ų) | 696.9(8) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.511 |
This dimethyl analogue provides insight into the crystal packing of a pyrazole with a methyl group at the N1 position. Its molecules are situated on mirror planes, and the crystal packing features weak intermolecular C—H⋯O interactions and short Cl⋯N contacts of 3.046 (2) Å.[2]
Experimental Protocols
Synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
The synthesis of this class of compounds is commonly achieved through the Vilsmeier-Haack reaction.[1][3][4]
Materials:
-
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice-cold water
-
Ethanol (for recrystallization)
Procedure:
-
N,N-Dimethylformamide is cooled in an ice bath.
-
Phosphorus oxychloride is added dropwise to the cooled DMF with constant stirring to form the Vilsmeier reagent.
-
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is then added to the mixture.
-
The reaction mixture is heated under reflux for a specified period (e.g., 1.5-4 hours).[2]
-
After completion, the mixture is cooled and poured into ice-cold water.
-
The resulting precipitate is filtered, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.[1]
General Protocol for Single-Crystal X-ray Diffraction
The determination of a crystal structure from a small organic molecule involves several key steps.[5][6][7]
1. Crystal Growth:
-
High-quality single crystals are paramount for successful X-ray diffraction analysis.
-
Common methods include slow evaporation of a saturated solution, slow cooling of a solution, and vapor diffusion.
-
The choice of solvent is critical; a solvent in which the compound is moderately soluble is often ideal.
-
The compound should be of high purity to facilitate the growth of well-ordered crystals.
2. Crystal Mounting and Data Collection:
-
A suitable crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[6]
-
The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 113 K) to minimize thermal vibrations.[2]
-
A monochromatic X-ray beam is directed at the crystal.
-
The crystal is rotated, and a series of diffraction patterns are collected by a detector.[5]
3. Structure Solution and Refinement:
-
The collected diffraction data (intensities and positions of reflections) are processed.
-
The phase problem is solved using direct methods or Patterson synthesis to generate an initial electron density map.[6]
-
An initial molecular model is built from the electron density map.
-
The model is refined against the experimental data to improve the fit, optimizing atomic coordinates, and thermal parameters.[7] The final refined structure provides precise bond lengths, angles, and other geometric parameters.
Visualization of Structures and Workflows
Molecular Structure
Caption: Molecular structure of this compound.
Experimental Workflow
Caption: General workflow for crystal structure analysis.
Conclusion
While the precise crystal structure of this compound remains to be experimentally determined, analysis of its close isomer, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and the related compound, 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde, provides a strong foundation for predicting its molecular geometry and crystal packing behavior. The synthesis of the title compound is expected to follow a standard Vilsmeier-Haack protocol. A definitive structural elucidation awaits the successful growth of single crystals suitable for X-ray diffraction analysis. The detailed protocols and comparative data presented herein serve as a valuable resource for researchers in the fields of synthetic chemistry, crystallography, and drug development.
References
An In-depth Technical Guide on 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Disclaimer: This document provides a summary of publicly available data. A notable point of clarification is the existence of a more extensively studied isomer, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 947-95-5). The present guide focuses specifically on 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 883-38-5) as requested. Due to the limited availability of detailed experimental data in peer-reviewed literature for this specific isomer, some information regarding general synthetic and characterization methods for related pyrazole compounds is included for context.
Introduction
This compound is a substituted pyrazole derivative with the chemical formula C₁₁H₉ClN₂O.[1] Pyrazoles are a class of heterocyclic aromatic compounds that form the core structure of numerous molecules with significant applications in medicinal chemistry and agrochemical research. This compound serves as a key synthetic intermediate, providing a versatile scaffold for the development of more complex molecules.[1] Its utility lies in the reactivity of its functional groups—the aldehyde, the chloro substituent, and the pyrazole ring itself—which allows for diverse chemical modifications. It is primarily used in the synthesis of potential non-steroidal anti-inflammatory drugs (NSAIDs), COX-2 inhibitors, pesticides, and herbicides, as well as compounds being investigated for antimicrobial and anticancer activities.[1]
Physicochemical Properties
The known physicochemical properties of this compound are summarized in the table below. It is important to note that some of these values are predicted and have not been experimentally verified in published literature.
| Property | Value | Source |
| CAS Number | 883-38-5 | [1] |
| Molecular Formula | C₁₁H₉ClN₂O | [1] |
| Molecular Weight | 220.66 g/mol | [1] |
| Melting Point | 63 °C | [1] |
| Boiling Point | 372.5 ± 42.0 °C (Predicted) | [1] |
| Density | 1.26 ± 0.1 g/cm³ (Predicted) | [1] |
| Purity | 95% - 98% (As per commercial suppliers) | [1] |
| Storage Conditions | 2-8°C, inert atmosphere | [1] |
Experimental Protocols
Synthesis
General Plausible Protocol (Vilsmeier-Haack Reaction):
-
Precursor: The synthesis would likely start from the corresponding pyrazolone precursor, 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one.
-
Reagent Preparation: The Vilsmeier reagent is typically prepared in situ by reacting a phosphoryl halide, such as phosphorus oxychloride (POCl₃), with a substituted amide, most commonly N,N-dimethylformamide (DMF), under cold conditions (e.g., 0 °C).[3]
-
Formylation and Chlorination: The pyrazolone precursor is added to the Vilsmeier reagent. The mixture is then heated (e.g., refluxed) for a period to facilitate the chloroformylation reaction, which introduces both the chloro group at the 5-position and the carbaldehyde group at the 4-position.[3]
-
Work-up: After the reaction is complete, the mixture is cooled and carefully quenched, often by pouring it onto crushed ice. The resulting mixture is typically neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to precipitate the crude product.
-
Purification: The crude solid is collected by filtration, washed with water, and purified, typically by recrystallization from a suitable solvent like ethanol, to yield the final product.
Spectral Characterization
While specific spectral data from published research is scarce, commercial suppliers indicate the availability of 1H NMR, 13C NMR, IR, and Mass Spectrometry data.[4] Based on the molecular structure, the following characteristic spectral features would be expected:
-
¹H NMR: A distinct singlet peak for the aldehyde proton (CHO) would be expected in the downfield region of the spectrum, typically between δ 9.8 and 10.2 ppm. Signals for the phenyl group protons would appear in the aromatic region (δ 7.0-8.0 ppm), and a singlet for the N-methyl (N-CH₃) protons would be observed further upfield.
-
¹³C NMR: A signal corresponding to the aldehyde carbonyl carbon would be present at a low field (typically δ 185-200 ppm). Other signals would correspond to the carbons of the pyrazole and phenyl rings, as well as the methyl carbon.
-
Infrared (IR) Spectroscopy: A strong, characteristic absorption band for the carbonyl (C=O) stretch of the aldehyde group would be prominent, typically in the range of 1670-1695 cm⁻¹. Aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹.
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (220.66). A characteristic isotopic pattern (M+2 peak) would be observed due to the presence of the chlorine-37 isotope.
Applications and Logical Relationships
This compound is a valuable building block in synthetic organic chemistry. Its primary application is as a precursor for the synthesis of a wide range of derivatives for evaluation in drug discovery and agrochemical development. The diagram below illustrates the central role of this compound as a synthetic intermediate.
Caption: Synthetic pathways originating from the core molecule.
Conclusion
This compound is a chemical intermediate with significant potential in the fields of pharmaceutical and agricultural chemistry. While its physicochemical properties are not as extensively documented in public literature as its isomer, the available data indicates its utility as a versatile scaffold for synthesizing a variety of complex molecules. Further peer-reviewed research is necessary to fully characterize its properties, refine synthetic protocols, and explore the biological activities of its derivatives.
References
CAS number and molecular weight of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde, a key intermediate in the synthesis of various biologically active compounds. This document outlines its chemical properties, experimental protocols for its synthesis, and its role in the development of potential therapeutic agents.
Chemical and Physical Properties
This compound is a heterocyclic aromatic aldehyde. Below is a summary of its key identifiers and properties.
| Property | Value |
| CAS Number | 883-38-5 |
| Molecular Formula | C₁₁H₉ClN₂O |
| Molecular Weight | 220.66 g/mol |
| Appearance | Solid |
| Melting Point | 63 °C |
| Boiling Point | 372.5±42.0 °C (Predicted) |
| Density | 1.26±0.1 g/cm³ (Predicted) |
| Synonyms | 5-chloro-1-methyl-3-phenylpyrazole-4-carbaldehyde, 2-Methyl-3-chloro-5-phenyl-2H-pyrazole-4-carbaldehyde |
Experimental Protocols
The synthesis of this compound is typically achieved through a Vilsmeier-Haack reaction. This procedure involves the formylation of an activated aromatic ring using a Vilsmeier reagent, which is a mixture of a substituted amide (like N,N-dimethylformamide) and phosphorus oxychloride.
Synthesis of this compound
Starting Material: 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Reaction: Vilsmeier-Haack Reaction.
Procedure Outline:
-
Preparation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) is cooled in an ice bath, and phosphorus oxychloride (POCl₃) is added dropwise with stirring to form the Vilsmeier reagent.
-
Reaction with Pyrazolone: The starting material, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, is then added to the freshly prepared Vilsmeier reagent.
-
Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature to allow for the chloroformylation and formylation to occur.
-
Work-up: The reaction is quenched by pouring it into ice-cold water. The resulting mixture is then neutralized, often with a base such as sodium bicarbonate, to precipitate the crude product.
-
Purification: The crude product is collected by filtration, washed with water, and then purified, typically by recrystallization from a suitable solvent like ethanol, to yield pure this compound.
Synthesis of the Precursor: 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
The precursor for the Vilsmeier-Haack reaction can be synthesized via a cyclocondensation reaction.
Starting Materials: Ethyl acetoacetate and phenylhydrazine.
Procedure Outline:
-
Reaction Setup: Ethyl acetoacetate is dissolved in a suitable solvent, such as ethanol.
-
Addition of Phenylhydrazine: Phenylhydrazine is added dropwise to the solution of ethyl acetoacetate at room temperature with stirring.
-
Reflux: The reaction mixture is then heated under reflux for several hours to drive the cyclocondensation reaction to completion.
-
Product Isolation: Upon cooling, the product, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, often precipitates out of the solution.
-
Purification: The precipitate is collected by filtration, washed, and can be further purified by recrystallization.
Role in Drug Discovery and Development
This compound is a valuable building block in medicinal chemistry. Its aldehyde functional group and the pyrazole core allow for a variety of chemical modifications to synthesize a diverse library of derivative compounds. These derivatives have been investigated for a range of biological activities.
This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and COX-2 inhibitors.[1] Furthermore, derivatives have shown potential as antimicrobial, anticancer, and anticonvulsant agents.[1] The general workflow for utilizing this compound in drug discovery is depicted below.
References
An In-depth Technical Guide to the Physicochemical Properties of 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the available data on the solubility and melting point of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. It is important to note that the initial user query specified "5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde". However, a thorough literature search revealed a significantly greater body of research pertaining to the "3-methyl" isomer. Therefore, this guide focuses on 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS Number: 947-95-5), as it is the more extensively studied and commercially available compound. This document is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, providing key physicochemical data, detailed experimental protocols, and relevant synthesis workflows.
Physicochemical Data
The following table summarizes the key quantitative data for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
| Property | Value | Source(s) |
| Melting Point | 141-148 °C | [Multiple sources] |
| 145-148 °C | [1] | |
| 141-142 °C | [2] | |
| Solubility | Recrystallized from ethanol | [2][3] |
| Used in reactions with Dimethylformamide (DMF) | [3][4] |
Experimental Protocols
I. Determination of Melting Point
This protocol outlines the standard procedure for determining the melting point of a crystalline solid like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde using a capillary melting point apparatus.
Materials:
-
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus
-
Spatula
-
Mortar and pestle (if the sample is not a fine powder)
Procedure:
-
Sample Preparation:
-
Ensure the sample is completely dry and in the form of a fine powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Tap the open end of a capillary tube into the powdered sample to pack a small amount of the compound into the tube.
-
Invert the tube and gently tap it on a hard surface to cause the sample to fall to the bottom. The packed sample height should be 2-3 mm.
-
-
Melting Point Measurement:
-
Place the packed capillary tube into the sample holder of the melting point apparatus.
-
Set the heating rate to a rapid setting (e.g., 10-20 °C/minute) to obtain an approximate melting range.
-
Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the end of melting).
-
Allow the apparatus to cool.
-
For a more accurate determination, prepare a new sample and set the heating rate to a slow setting (e.g., 1-2 °C/minute) as the temperature approaches the previously determined approximate melting point.
-
Record the precise melting point range. A pure compound will typically have a sharp melting range of 1-2 °C.
-
II. Qualitative Determination of Solubility
This protocol describes a general method for assessing the qualitative solubility of an organic compound in various solvents.
Materials:
-
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde sample
-
Test tubes and rack
-
Spatula
-
Vortex mixer (optional)
-
A selection of solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, hexane, dimethylformamide)
Procedure:
-
Sample Preparation:
-
Place approximately 10-20 mg of the compound into a clean, dry test tube.
-
-
Solvent Addition:
-
Add 1 mL of the chosen solvent to the test tube.
-
-
Observation:
-
Agitate the mixture by flicking the test tube or using a vortex mixer for about 1 minute.
-
Visually inspect the solution to determine if the solid has dissolved completely, partially, or not at all.
-
Record your observations as "soluble," "partially soluble," or "insoluble."
-
-
Heating (Optional):
-
If the compound is insoluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature. Note any changes in solubility upon heating and subsequent cooling.
-
-
Repeat for each solvent.
Synthesis and Experimental Workflow
5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is commonly synthesized via the Vilsmeier-Haack reaction from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.
Caption: Synthetic workflow for 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Experimental Protocol for Synthesis
The following is a representative experimental protocol for the synthesis of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Materials:
-
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
-
Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Crushed ice
-
Ethanol (for recrystallization)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Vilsmeier Reagent Formation: In a round-bottom flask equipped with a stirrer and a reflux condenser, cool dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring.
-
Reaction: To the freshly prepared Vilsmeier reagent, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in portions while maintaining the temperature. After the addition is complete, heat the reaction mixture under reflux for several hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.
-
Isolation: The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.
-
Purification: The crude product is then purified by recrystallization from a suitable solvent, such as ethanol, to yield pure 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.
Logical Relationship Diagram
The following diagram illustrates the logical flow for the characterization of the synthesized compound.
Caption: Workflow for the physicochemical characterization of the synthesized compound.
References
Mass Spectrometry Fragmentation of Pyrazole Aldehydes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the core mass spectrometry fragmentation patterns of pyrazole aldehydes. Understanding these fragmentation pathways is crucial for the structural elucidation, impurity profiling, and metabolic studies of pyrazole-containing compounds, a cornerstone in modern drug development. This document details the key fragmentation mechanisms, presents quantitative data for representative molecules, and provides a foundational experimental protocol for analysis.
Core Fragmentation Principles
The electron ionization (EI) mass spectra of pyrazole aldehydes are governed by the fragmentation patterns characteristic of both the pyrazole ring and the aldehyde functional group. The resulting spectrum is a composite of competing and sequential fragmentation pathways, influenced by the stability of the resulting fragment ions and neutral losses.
Pyrazole Ring Fragmentation
The pyrazole ring itself undergoes characteristic fragmentation, primarily involving the loss of neutral molecules such as hydrogen cyanide (HCN) and dinitrogen (N₂).[1] These processes are fundamental to identifying the pyrazole core in an unknown compound.
Aldehyde Fragmentation
Aromatic aldehydes exhibit distinct fragmentation patterns.[2][3][4] Key fragmentations include:
-
α-Cleavage: Loss of a hydrogen radical ([M-1]⁺) or the entire formyl group ([M-CHO]⁺). The [M-1]⁺ peak, corresponding to the formation of a stable acylium ion, is often a prominent feature.[5][6]
-
Loss of Carbon Monoxide: The [M-1]⁺ acylium ion can subsequently lose carbon monoxide (CO) to yield a pyrazolyl cation.
The interplay of these pathways dictates the final mass spectrum. The initial ionization often occurs on the pyrazole ring's nitrogen lone pairs or the aldehyde's oxygen, initiating a cascade of bond cleavages.
Fragmentation Analysis of Key Pyrazole Aldehydes
The following sections provide a detailed analysis of the fragmentation patterns for three representative pyrazole aldehydes, with quantitative data summarized for clarity.
1H-Pyrazole-4-carbaldehyde
The mass spectrum of 1H-Pyrazole-4-carbaldehyde (MW: 96.09 g/mol ) is characterized by initial cleavages related to the aldehyde group, followed by the fragmentation of the pyrazole ring.[7]
Table 1: Key Mass Fragments for 1H-Pyrazole-4-carbaldehyde [7]
| m/z | Proposed Fragment | Relative Intensity (%) |
| 96 | [M]⁺˙ (Molecular Ion) | 100 |
| 95 | [M-H]⁺ | 85 |
| 67 | [M-H-CO]⁺ or [M-CHO]⁺ | 70 |
| 66 | [M-H-CHO]⁺ | 30 |
| 40 | [C₂H₂N]⁺ | 45 |
| 39 | [C₃H₃]⁺ | 60 |
The fragmentation begins with a strong molecular ion peak at m/z 96. The base peak is often the [M-H]⁺ ion at m/z 95, resulting from the loss of the aldehydic hydrogen. This is followed by the loss of carbon monoxide to produce the ion at m/z 67. An alternative pathway is the direct loss of the formyl radical (CHO) from the molecular ion, also yielding the fragment at m/z 67. Subsequent ring fragmentation leads to smaller ions.
1-Methyl-1H-pyrazole-4-carbaldehyde
N-methylation introduces new fragmentation possibilities, primarily involving the methyl group. The mass spectrum of 1-Methyl-1H-pyrazole-4-carbaldehyde (MW: 110.11 g/mol ) reflects these additional pathways.[8]
Table 2: Key Mass Fragments for 1-Methyl-1H-pyrazole-4-carbaldehyde [8]
| m/z | Proposed Fragment | Relative Intensity (%) |
| 110 | [M]⁺˙ (Molecular Ion) | 95 |
| 109 | [M-H]⁺ | 100 |
| 81 | [M-H-CO]⁺ or [M-CHO]⁺ | 50 |
| 80 | [M-CH₃-H]⁺˙ | 40 |
| 54 | [C₃H₄N]⁺ | 35 |
| 42 | [C₂H₄N]⁺ | 60 |
Similar to the unsubstituted analog, the spectrum shows a prominent molecular ion (m/z 110) and a base peak at [M-H]⁺ (m/z 109). The loss of CO from the [M-H]⁺ ion gives a fragment at m/z 81. A notable fragment at m/z 42 is likely due to the cleavage of the ring and rearrangement involving the N-methyl group.
3-Phenyl-1H-pyrazole-4-carbaldehyde
The presence of a phenyl substituent significantly influences the fragmentation, favoring charge retention on the stable phenyl-containing fragments. The mass spectrum of 3-Phenyl-1H-pyrazole-4-carbaldehyde (MW: 172.18 g/mol ) is a testament to this effect.[9]
Table 3: Key Mass Fragments for 3-Phenyl-1H-pyrazole-4-carbaldehyde [9]
| m/z | Proposed Fragment | Relative Intensity (%) |
| 172 | [M]⁺˙ (Molecular Ion) | 100 |
| 171 | [M-H]⁺ | 90 |
| 144 | [M-H-CO]⁺ or [M-CHO]⁺ | 45 |
| 115 | [C₈H₅N]⁺ | 35 |
| 77 | [C₆H₅]⁺ | 25 |
The molecular ion at m/z 172 is the base peak, indicating the stability of the aromatic system. The [M-H]⁺ fragment at m/z 171 is also very intense. Subsequent loss of CO from this ion gives the fragment at m/z 144. Further fragmentation involves the loss of HCN from the pyrazole ring, leading to the ion at m/z 117, and the characteristic phenyl cation at m/z 77.
Experimental Protocols
The following provides a general methodology for the analysis of pyrazole aldehydes using Gas Chromatography-Mass Spectrometry (GC-MS), a common technique for such compounds.
Sample Preparation
-
Standard Solution: Prepare a 1 mg/mL stock solution of the pyrazole aldehyde standard in a suitable solvent (e.g., methanol, acetonitrile, or ethyl acetate).
-
Working Solutions: Prepare a series of dilutions from the stock solution to establish a calibration curve and determine the limit of detection (LOD) and limit of quantification (LOQ).
-
Sample Matrix: For samples in complex matrices (e.g., biological fluids, reaction mixtures), a sample extraction step such as liquid-liquid extraction or solid-phase extraction may be necessary to remove interferences.
GC-MS Instrumentation and Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent).
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent).
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Inlet: Split/splitless injector, operated in splitless mode.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 35-500.
Data Acquisition and Analysis
Data is acquired in full scan mode to obtain the complete mass spectrum of the eluting peaks. Compound identification is achieved by comparing the retention time and the acquired mass spectrum with that of a known standard or by comparison with a spectral library (e.g., NIST).
Conclusion
The mass spectrometric fragmentation of pyrazole aldehydes is a predictable process driven by the established fragmentation rules for both the heterocyclic ring and the aldehyde functional group. The primary fragmentation events typically involve the loss of H• and/or CHO• from the molecular ion, followed by cleavages of the pyrazole ring, including the loss of HCN. Substituents on the pyrazole ring can significantly alter the fragmentation pathways and the relative abundance of fragment ions. A thorough understanding of these patterns, coupled with robust analytical methodology, is essential for the confident identification and characterization of this important class of molecules in various scientific and industrial settings.
References
- 1. BiblioBoard [openresearchlibrary.org]
- 2. archive.nptel.ac.in [archive.nptel.ac.in]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. GCMS Section 6.11.4 [people.whitman.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
- 7. 1H-pyrazole-4-carbaldehyde | C4H4N2O | CID 5130673 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3-phenyl-1H-pyrazole-4-carbaldehyde | C10H8N2O | CID 291816 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Reactions of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde with Hydrazines
For the attention of: Researchers, scientists, and drug development professionals.
These application notes provide a detailed overview of the synthesis and reactions of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde with various hydrazines. The resulting hydrazone derivatives are of significant interest in medicinal chemistry, particularly for the development of novel therapeutic agents.
Disclaimer: Specific experimental data for this compound is limited in the available literature. The protocols and data presented herein are largely based on studies of its structural isomer, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, and are expected to be highly analogous.
Introduction
This compound is a versatile synthetic intermediate.[1] Its aldehyde functional group readily undergoes condensation reactions with the amino group of hydrazines to form Schiff bases, specifically hydrazones. These reactions are fundamental in constructing a diverse library of pyrazole-based compounds with a wide range of biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties.[2][3] The chlorine atom at the 5-position of the pyrazole ring also offers a site for further functionalization through nucleophilic substitution reactions.
Synthesis of the Starting Material
The synthesis of this compound can be achieved via the Vilsmeier-Haack reaction. This reaction introduces a formyl group onto an activated aromatic ring using a Vilsmeier reagent, typically prepared from phosphorus oxychloride and a substituted amide like N,N-dimethylformamide (DMF). The precursor for this synthesis is 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one.[4][5]
Experimental Protocol: Synthesis of this compound
-
Preparation of the Vilsmeier Reagent: In a round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the Vilsmeier reagent.
-
Formylation and Chlorination: To the prepared Vilsmeier reagent, add 1-methyl-3-phenyl-1H-pyrazol-5(4H)-one in portions.
-
Reaction: After the addition is complete, heat the reaction mixture at 60-70 °C for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralization and Isolation: Neutralize the aqueous solution with a suitable base, such as sodium bicarbonate, until a precipitate forms.
-
Purification: Collect the solid product by filtration, wash it with water, and dry it. Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[6]
General Reaction with Hydrazines: Synthesis of Hydrazone Derivatives
The reaction of this compound with hydrazines proceeds via a nucleophilic addition-elimination mechanism to yield the corresponding N'-[(5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene]hydrazides (hydrazones).
Experimental Protocol: General Synthesis of Hydrazone Derivatives
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable solvent, such as ethanol or methanol.[7]
-
Addition of Hydrazine: Add the desired hydrazine derivative (1-1.2 equivalents) to the solution. For reactions with hydrazine salts, a base may be required for neutralization.
-
Catalyst (Optional): A catalytic amount of glacial acetic acid can be added to facilitate the reaction.[6]
-
Reaction Conditions: Reflux the reaction mixture for 2-6 hours.[7] The progress of the reaction should be monitored by TLC.
-
Isolation of Product: Upon completion of the reaction, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be concentrated under reduced pressure.
-
Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry. The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, ethyl acetate).
Quantitative Data
The following table summarizes representative data for hydrazone derivatives synthesized from the isomeric 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Similar results can be expected for the 1-methyl-3-phenyl isomer.
| Hydrazine Derivative | Product | Yield (%) | Melting Point (°C) | Reference |
| Hydrazine Hydrate | 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde hydrazone | - | - | [8] |
| Thiosemicarbazide | N'-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)thiosemicarbazide | - | - | [8] |
| Substituted Hydrazides | N'-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene) 2/4-substituted hydrazides | - | - | [9] |
Note: Specific yield and melting point data were not consistently available in the reviewed literature for all derivatives.
Visualizations
Reaction Pathway for the Synthesis of Hydrazone Derivatives
Caption: A typical experimental workflow for the synthesis of hydrazones.
Applications in Drug Development
The hydrazone derivatives of this compound are promising candidates for drug development. The pyrazole scaffold is a well-established pharmacophore in numerous approved drugs. The introduction of the hydrazone moiety often enhances biological activity. For instance, N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] substituted hydrazides have demonstrated significant anticonvulsant activity in preclinical models. F[9]urther derivatization of the hydrazone or substitution of the chloro group can lead to the discovery of new compounds with improved potency and selectivity for various therapeutic targets.
Conclusion
The reaction of this compound with hydrazines provides a straightforward and efficient method for the synthesis of a diverse range of hydrazone derivatives. These compounds serve as valuable scaffolds in the design and development of new therapeutic agents. The provided protocols, based on analogous reactions of a structural isomer, offer a solid foundation for researchers to explore the chemical and biological potential of this compound class.
References
- 1. This compound [myskinrecipes.com]
- 2. 5-CHLORO-3-METHYL-1-PHENYL-1H-PYRAZOLE-4-CARBALDEHYDE | 947-95-5 [chemicalbook.com]
- 3. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | MDPI [mdpi.com]
- 6. jpsionline.com [jpsionline.com]
- 7. researchgate.net [researchgate.net]
- 8. 5-氯-3-甲基-1-苯基吡唑-4-甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. N'-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene] 2/4-substituted hydrazides: synthesis and anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Knoevenagel Condensation of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde in the Knoevenagel condensation reaction. This versatile building block is a key intermediate in the synthesis of a wide array of heterocyclic compounds with significant potential in medicinal chemistry and materials science. The resulting pyrazole derivatives have shown promising biological activities, including antimicrobial and anticancer properties.
Introduction
The Knoevenagel condensation is a fundamental carbon-carbon bond-forming reaction in organic synthesis. It involves the reaction of an aldehyde or ketone with an active methylene compound in the presence of a basic catalyst, followed by a dehydration step to yield a conjugated product. Pyrazole aldehydes, such as this compound, are particularly valuable substrates in this reaction, leading to the formation of diverse pyrazole-based scaffolds. These scaffolds are of high interest in drug discovery due to the wide range of biological activities exhibited by pyrazole derivatives.
The products of the Knoevenagel condensation of this compound are versatile intermediates for the synthesis of more complex molecules and have been investigated for their potential as therapeutic agents.
Synthesis of the Starting Material
The starting material, this compound, is typically synthesized via the Vilsmeier-Haack reaction.[1] This reaction involves the formylation of a suitable pyrazolone precursor using a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
Knoevenagel Condensation: Reaction Scheme and Applications
The Knoevenagel condensation of this compound with various active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, barbituric acid) yields a range of α,β-unsaturated products. These products are valuable precursors for the synthesis of novel heterocyclic systems and have been evaluated for various biological activities.
Caption: General scheme of the Knoevenagel condensation.
Applications in Drug Discovery
The resulting pyrazole derivatives from Knoevenagel condensations have been investigated for a range of therapeutic applications:
-
Antimicrobial Agents: Many pyrazole derivatives exhibit significant antibacterial and antifungal activity.[2] The synthesized compounds are often screened against various strains of bacteria and fungi to determine their minimum inhibitory concentration (MIC).
-
Anticancer Agents: Pyrazole-containing compounds have been a focus of anticancer drug development.[3][4] They can act through various mechanisms, including the inhibition of kinases and interaction with DNA. The cytotoxic effects of these compounds are typically evaluated against different cancer cell lines.
-
Anti-inflammatory Agents: Some pyrazole derivatives have shown potent anti-inflammatory properties, which is a well-known activity of this class of heterocycles.
Experimental Protocols
The following are generalized protocols for the Knoevenagel condensation of this compound with common active methylene compounds. These protocols are based on established methods for similar pyrazole aldehydes.[5] Researchers should optimize the reaction conditions for their specific needs.
Caption: Generalized experimental workflow.
Protocol 1: Piperidine-Catalyzed Condensation with Malononitrile in Ethanol
This protocol describes a classic and effective method for the synthesis of 2-((5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methylene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Piperidine
-
Ethanol
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (15-20 mL).
-
Add a catalytic amount of piperidine (0.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 2-4 hours), cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with cold ethanol.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.
Protocol 2: Ammonium Acetate-Catalyzed Condensation with Ethyl Cyanoacetate in Acetic Acid
This method is suitable for active methylene compounds like ethyl cyanoacetate.
Materials:
-
This compound
-
Ethyl cyanoacetate
-
Ammonium acetate
-
Glacial acetic acid
-
Standard laboratory glassware
-
Magnetic stirrer and hotplate
Procedure:
-
In a round-bottom flask, suspend this compound (1.0 eq) and ethyl cyanoacetate (1.2 eq) in glacial acetic acid (10 mL).
-
Add ammonium acetate (0.5 eq) to the mixture.
-
Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure product.
Quantitative Data
The following table summarizes representative quantitative data for Knoevenagel condensation reactions of various pyrazole aldehydes with active methylene compounds. These values can serve as a benchmark for the expected outcomes with this compound, although variations in yield and reaction time are anticipated based on the specific substrates and conditions used.
| Pyrazole Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1,3-Diphenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | (NH₄)₂CO₃ | Water:Ethanol (1:1) | Reflux | 0.25 | 95 | [5] |
| 1-Phenyl-1H-pyrazole-4-carbaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 3 | 88 | [2] |
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 3-(p-tolyl)furan-2(3H)-one | NaOAc | Acetic Anhydride | Reflux | 2 | 65 | [1] |
Biological Activity Data
The Knoevenagel adducts derived from pyrazole aldehydes have demonstrated a range of biological activities. The following table provides examples of the biological evaluation of compounds structurally related to the products of the title reaction.
| Compound Class | Biological Activity | Cell Line / Organism | IC₅₀ / MIC | Reference |
| Pyrazole-based heterocycles | Anticancer | HepG2 (Liver Cancer) | 13.14 µM | [3] |
| Pyrazole-based heterocycles | Anticancer | MCF-7 (Breast Cancer) | 8.03 µM | [3] |
| Pyrazole-based heterocycles | Antiviral | Avian Influenza Virus | - | [1] |
| Pyrazole-based heterocycles | Antibacterial | Staphylococcus aureus | - | [1] |
| Pyrazole-based heterocycles | Antifungal | Candida albicans | - | [1] |
Signaling Pathway Visualization
While the exact signaling pathways affected by the Knoevenagel adducts of this compound are a subject of ongoing research, many pyrazole-based anticancer agents are known to target protein kinases. The following diagram illustrates a simplified, hypothetical signaling pathway that could be inhibited by such compounds.
Caption: Hypothetical kinase inhibition pathway.
References
- 1. Synthesis and antioxidant, antimicrobial, and antiviral activity of some pyrazole-based heterocycles using a 2(3H)-furanone derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Schiff bases from 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
Application Notes and Protocols for the Synthesis of Schiff Bases from 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
This document provides detailed protocols for the synthesis of Schiff bases derived from this compound. These compounds are of significant interest to researchers in medicinal chemistry and drug development due to their potential as antimicrobial, anti-inflammatory, and anticancer agents. The following sections outline the synthetic procedures, present key experimental data, and illustrate the reaction workflow.
Introduction
Schiff bases, characterized by the azomethine group (-C=N-), are versatile ligands that can form stable complexes with metal ions and exhibit a wide range of biological activities. The pyrazole moiety is a well-known pharmacophore present in numerous therapeutic agents. The combination of these two entities in pyrazole-based Schiff bases has been shown to enhance their pharmacological properties. This guide details the straightforward condensation reaction between this compound and various primary amines to yield the corresponding Schiff bases.
General Synthesis Workflow
The synthesis of Schiff bases from this compound is typically achieved through a one-pot condensation reaction with a primary amine in an alcoholic solvent. The reaction often benefits from a catalytic amount of acid and proceeds under reflux conditions.
Caption: General workflow for the synthesis of Schiff bases.
Experimental Protocols
Protocol 1: General Synthesis of Schiff Bases
This protocol describes a general method for the synthesis of Schiff bases from this compound and a primary amine.
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, aminophenol)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask
-
Condenser
-
Heating mantle
-
Magnetic stirrer
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in absolute ethanol.
-
To this solution, add the respective primary amine (1 equivalent).
-
Add a catalytic amount (2-3 drops) of glacial acetic acid to the reaction mixture.
-
Attach a condenser and reflux the mixture with constant stirring for a period ranging from 2 to 8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The precipitated solid product is then collected by vacuum filtration.
-
Wash the crude product with a small amount of cold ethanol.
-
For further purification, recrystallize the solid from absolute ethanol to obtain the pure Schiff base.
-
Dry the purified product in a desiccator and record the yield and melting point.
Data Presentation
The following tables summarize the reaction conditions and characterization data for a selection of synthesized Schiff bases derived from a closely related pyrazole aldehyde.
Table 1: Synthesis and Physicochemical Data of Pyrazole Schiff Bases
| Compound ID | Amine Reactant | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 1a | o-Aminophenol | 8 | 86 | 146 |
| 1b | 4-Methoxy-o-aminophenol | 8 | 82 | 148 |
| 1c | 4-Fluoro-o-aminophenol | 8 | 87 | 144 |
| 1d | 4-Chloro-o-aminophenol | 8 | 88 | 148 |
Data adapted from a study on 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde.[1]
Table 2: Spectroscopic Data for Characterization
| Compound ID | IR (KBr, cm⁻¹) ν(C=N) | ¹H NMR (DMSO-d₆, δ ppm) -CH=N- proton |
| 1a | 1614 | 8.67 (s, 1H) |
| 1b | 1620 | 8.68 (s, 1H) |
| 1c | 1627 | 8.68-8.71 (d, 1H) |
| 1d | 1616 | 8.68 (s, 1H) |
Data adapted from a study on 3-(4-substituted)-1-phenyl-1H-pyrazole-4-carbaldehyde.[1][2]
Characterization Workflow
The synthesized Schiff bases are characterized using various spectroscopic techniques to confirm their structure and purity.
Caption: Workflow for the characterization of synthesized Schiff bases.
Applications in Drug Development
Pyrazole-based Schiff bases are recognized for their broad spectrum of biological activities, making them attractive candidates for drug discovery and development.[3]
-
Antimicrobial Activity: Many of these compounds have demonstrated significant activity against various strains of bacteria and fungi.[4]
-
Anticancer Properties: The cytotoxic effects of pyrazole Schiff bases have been evaluated against several cancer cell lines.
-
Anti-inflammatory and Antioxidant Effects: Some derivatives have shown potent anti-inflammatory and antioxidant activities, which are crucial in the treatment of various chronic diseases.
-
Enzyme Inhibition: These compounds have been investigated as inhibitors of enzymes such as α-amylase and acetylcholinesterase, suggesting their potential in managing diabetes and Alzheimer's disease.[3]
The synthetic versatility of the pyrazole aldehyde core allows for the generation of a diverse library of Schiff bases, enabling structure-activity relationship (SAR) studies to optimize their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation, and Molecular Docking Study as Dual Targeting DHFR/DNA Gyrase Inhibitors with Immunomodulatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde as a Versatile Precursor for Novel Fungicides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and utilization of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde as a key building block for the development of novel fungicides. This document includes detailed experimental protocols, quantitative data on the antifungal activity of derived compounds, and visualizations of synthetic pathways and potential mechanisms of action.
Introduction
The pyrazole scaffold is a well-established pharmacophore in the agrochemical industry, with many commercial fungicides containing this heterocyclic moiety. The functionalization of the pyrazole ring allows for the fine-tuning of biological activity, leading to the discovery of potent and selective antifungal agents. This compound is a versatile intermediate that can be readily synthesized and subsequently modified to generate a diverse library of pyrazole derivatives with promising fungicidal properties. Its structure allows for easy functionalization, making it valuable in medicinal chemistry for building bioactive molecules.[1] It is also employed in agrochemical research for designing new pesticides and herbicides.[1]
Synthesis of the Precursor
The synthesis of this compound is most commonly achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich heterocycles.[2][3]
Experimental Protocol: Vilsmeier-Haack Synthesis of this compound
Materials:
-
3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (Edaravone)
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Ice
-
Water
-
Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool N,N-dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with constant stirring. Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature to form the Vilsmeier reagent.
-
To this mixture, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one portion-wise while maintaining the temperature below 10 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat it to 120 °C for 1 hour.
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring.
-
A solid precipitate of this compound will form.
-
Collect the solid by filtration, wash it thoroughly with cold water, and then dry it.
-
Recrystallize the crude product from ethanol to obtain the pure compound.
Caption: Synthesis of the precursor via Vilsmeier-Haack reaction.
Application in Fungicide Synthesis
The aldehyde functional group and the reactive chlorine atom on the pyrazole ring of this compound make it an ideal starting material for the synthesis of a variety of fungicidal derivatives. Two examples are provided below: pyrazole-carboxamides and isoxazolol pyrazole carboxylates.
Synthesis of Pyrazole-Carboxamide Derivatives
Pyrazole carboxamides are a significant class of fungicides, with many commercial products acting as succinate dehydrogenase inhibitors (SDHIs).
This protocol involves a two-step process: oxidation of the aldehyde to a carboxylic acid, followed by amidation.
Step 1: Oxidation to 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid
-
Dissolve this compound in a suitable solvent (e.g., acetone).
-
Add an oxidizing agent, such as potassium permanganate (KMnO₄), portion-wise to the solution.
-
Heat the reaction mixture under reflux until the reaction is complete (monitored by TLC).
-
Cool the mixture and filter to remove manganese dioxide.
-
Acidify the filtrate with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry.
Step 2: Amidation to form Pyrazole-Carboxamides
-
Suspend the 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid in a dry, inert solvent (e.g., dichloromethane or THF).
-
Add a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, to convert the carboxylic acid to the corresponding acid chloride.
-
After the conversion is complete, remove the excess chlorinating agent under reduced pressure.
-
Dissolve the resulting acid chloride in a dry, inert solvent and add the desired amine in the presence of a base (e.g., triethylamine or pyridine) at 0-5 °C.
-
Stir the reaction mixture at room temperature until the reaction is complete.
-
Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the pure pyrazole-carboxamide.
Caption: Synthesis of pyrazole-carboxamide fungicides.
Synthesis of Isoxazolol Pyrazole Carboxylate Derivatives
Isoxazolol pyrazole carboxylates represent another class of potential fungicides derived from the precursor.
-
Convert 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylic acid to its acid chloride as described in the previous protocol.
-
In a separate flask, dissolve the desired isoxazolol in a suitable solvent in the presence of a base (e.g., triethylamine).
-
Add the pyrazole acid chloride solution dropwise to the isoxazolol solution at a low temperature (e.g., 0 °C).
-
Allow the reaction to proceed at room temperature until completion.
-
Work up the reaction mixture as described for the pyrazole-carboxamides to isolate and purify the isoxazolol pyrazole carboxylate.
Caption: Synthesis of isoxazolol pyrazole carboxylate fungicides.
Antifungal Activity
Derivatives of this compound have shown promising in vitro antifungal activity against a range of plant pathogenic fungi.
Quantitative Data
The following tables summarize the reported antifungal activities of various pyrazole derivatives. While not all are directly synthesized from the specified precursor, they provide valuable insights into the potential of this chemical class.
Table 1: Antifungal Activity of Isoxazolol Pyrazole Carboxylate Derivatives
| Compound | Target Fungus | EC₅₀ (µg/mL) | Reference |
| 7ai | Rhizoctonia solani | 0.37 | [4] |
| 7ai | Alternaria porri | 2.24 | [4] |
| 7ai | Marssonina coronaria | 3.21 | [4] |
| 7ai | Cercospora petroselini | 10.29 | [4] |
Table 2: Antifungal Activity of Various Pyrazole Carboxamide Derivatives
| Compound | Target Fungus | EC₅₀ (mg/L) | Reference |
| SCU2028 | Rhizoctonia solani | 0.022 | [5] |
| 6i | Valsa mali | 1.77 | [3] |
| 19i | Valsa mali | 1.97 | [3] |
| 23i | Rhizoctonia solani | 3.79 | [3] |
| E1 | Rhizoctonia solani | 1.1 | [6] |
Experimental Protocol: In Vitro Antifungal Assay (Mycelium Growth Inhibition Method)
Materials:
-
Potato Dextrose Agar (PDA) medium
-
Pure cultures of test fungi
-
Synthesized pyrazole derivatives
-
Solvent (e.g., DMSO or acetone)
-
Sterile Petri dishes
-
Cork borer
Procedure:
-
Prepare a stock solution of the synthesized compound in a suitable solvent.
-
Add appropriate aliquots of the stock solution to molten PDA to achieve the desired final concentrations.
-
Pour the amended PDA into sterile Petri dishes and allow them to solidify.
-
Inoculate the center of each PDA plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal culture.
-
Incubate the plates at the optimal temperature for the respective fungus.
-
Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate (containing only the solvent) reaches the edge of the plate.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] * 100
-
Where 'dc' is the average diameter of the fungal colony in the control group, and 'dt' is the average diameter of the fungal colony in the treatment group.
-
-
Determine the EC₅₀ value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis.
Mechanism of Action
The primary mode of action for many pyrazole-based fungicides, particularly the pyrazole carboxamides, is the inhibition of the mitochondrial respiratory chain.
Succinate Dehydrogenase Inhibition (SDHI)
Many pyrazole carboxamide fungicides act as Succinate Dehydrogenase Inhibitors (SDHIs).[3][5][6] SDH, also known as Complex II, is a key enzyme in the tricarboxylic acid (TCA) cycle and the electron transport chain. By inhibiting SDH, these fungicides disrupt cellular respiration, leading to a depletion of ATP and ultimately causing fungal cell death.
Caption: Proposed mechanism of action for pyrazole fungicides.
Some studies also suggest that certain pyrazole derivatives may have alternative mechanisms of action, such as interfering with cell wall synthesis. Further research is needed to fully elucidate the mode of action for each novel derivative.
Conclusion
This compound is a highly valuable and versatile precursor for the synthesis of a wide range of novel fungicides. The straightforward synthesis of this intermediate, coupled with the diverse synthetic transformations it can undergo, makes it an attractive starting point for the discovery and development of new agrochemical solutions. The pyrazole-carboxamide and isoxazolol pyrazole carboxylate derivatives highlighted in these notes demonstrate significant potential for controlling important plant pathogenic fungi. Further exploration of the structure-activity relationships and optimization of the lead compounds derived from this precursor are warranted to develop next-generation fungicides.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | 947-95-5 [smolecule.com]
- 3. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. scielo.br [scielo.br]
- 6. Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antimicrobial Activity of Pyrazole Carbaldehyde Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and antimicrobial evaluation of pyrazole carbaldehyde derivatives. The included protocols and data are compiled from recent scientific literature to facilitate further research and development in this promising area of medicinal chemistry.
Introduction
Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[1][2] Among these, pyrazole carbaldehyde derivatives have emerged as particularly potent antimicrobial agents, demonstrating efficacy against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[3][4] The versatility of the pyrazole scaffold allows for extensive structural modifications, enabling the fine-tuning of their biological activity and pharmacokinetic profiles.[5] This document outlines key synthetic methodologies, antimicrobial screening protocols, and summarizes the antimicrobial activity of selected pyrazole carbaldehyde derivatives.
Data Presentation: Antimicrobial Activity
The antimicrobial efficacy of various pyrazole carbaldehyde derivatives is summarized below. The data, presented as Minimum Inhibitory Concentration (MIC) in µg/mL, has been compiled from multiple studies to provide a comparative overview.
Table 1: Antibacterial Activity of Pyrazole Carbaldehyde Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Staphylococcus aureus | Escherichia coli | Pseudomonas aeruginosa | Bacillus subtilis | Reference |
| Series A | 3-aryl-5-(3,4,5-trihydroxyphenyl)-4H-pyrazole-4-carbaldehyde | 12.5 - 50 | 25 - 100 | - | - | [6] |
| Series B | 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives | 7.81 - 31.25 | 15.62 - 62.5 | - | - | [3] |
| Series C | 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl derivatives | Moderate Activity | Moderate Activity | Moderate Activity | Moderate Activity | [7] |
| Series D | Phenyl moiety bearing pyrazole-4-carbaldehyde | 40 | 40 | - | - | [4] |
| Series E | Naphthyl-substituted pyrazole-derived hydrazones | 0.78 - 1.56 | - | - | - | [8] |
Table 2: Antifungal Activity of Pyrazole Carbaldehyde Derivatives (MIC in µg/mL)
| Compound ID | Derivative Type | Candida albicans | Aspergillus niger | Aspergillus flavus | Reference |
| Series B | 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde derivatives | 7.81 - 31.25 | - | - | [3] |
| Series C | 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl derivatives | Moderate Activity | Moderate Activity | - | [7] |
| Series F | Pyrazole analogues | 1 - 4 | 1 | - | [2] |
Experimental Protocols
Detailed methodologies for the synthesis and antimicrobial evaluation of pyrazole carbaldehyde derivatives are provided below.
Protocol 1: General Synthesis of Pyrazole Carbaldehyde Derivatives via Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a widely employed method for the formylation of activated aromatic and heterocyclic compounds, including the synthesis of pyrazole-4-carbaldehydes.[1][6]
Materials:
-
Appropriate hydrazone precursor[6]
-
Phosphoryl trichloride (POCl₃)
-
Dimethylformamide (DMF)
-
Ice-cold water
-
Sodium bicarbonate solution (5%)
-
Ethanol or other suitable solvent for recrystallization
Procedure:
-
Cool a stirring solution of dimethylformamide (DMF) in an ice bath.
-
Slowly add phosphoryl trichloride (POCl₃) dropwise to the cooled DMF, maintaining the temperature below 5°C.
-
To this Vilsmeier reagent, add the appropriate hydrazone precursor portion-wise.
-
Allow the reaction mixture to stir at room temperature for a specified time (typically several hours) and then heat to 60-80°C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[6]
-
After completion, carefully pour the reaction mixture onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a 5% sodium bicarbonate solution until the pH is approximately 7.
-
The precipitated solid product is collected by filtration, washed thoroughly with water, and dried.
-
Purify the crude product by recrystallization from a suitable solvent such as ethanol.[7]
-
Characterize the synthesized compounds using spectroscopic methods like FT-IR, ¹H-NMR, and Mass Spectrometry.[6]
Protocol 2: Antimicrobial Susceptibility Testing using Broth Microdilution Method (Determination of MIC)
The broth microdilution method is a standard and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[9]
Materials:
-
Synthesized pyrazole carbaldehyde derivatives
-
Bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans)
-
Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi)[2]
-
96-well microtiter plates
-
Standard antibiotic (e.g., Ciprofloxacin, Ampicillin, Clotrimazole) as a positive control[2][6]
-
DMSO (for dissolving compounds)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of each test compound in DMSO.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds in the appropriate broth to achieve a range of concentrations (e.g., 256, 128, 64, ..., 0.5 µg/mL).[2]
-
Prepare a standardized inoculum of the test microorganism adjusted to a turbidity equivalent to a 0.5 McFarland standard.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include a positive control (broth with inoculum and standard antibiotic), a negative control (broth with inoculum but no compound), and a sterility control (broth only).
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.[2]
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
Protocol 3: Antimicrobial Susceptibility Testing using Agar Well Diffusion Method
The agar well diffusion method is a widely used qualitative or semi-quantitative method to screen for antimicrobial activity.[10]
Materials:
-
Synthesized pyrazole carbaldehyde derivatives
-
Bacterial or fungal strains
-
Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)[2]
-
Sterile petri dishes
-
Sterile cork borer
-
Standard antibiotic as a positive control
-
DMSO as a negative control
Procedure:
-
Prepare agar plates by pouring the molten and cooled agar medium into sterile petri dishes and allowing it to solidify.
-
Spread a standardized inoculum of the test microorganism uniformly over the surface of the agar plate.
-
Using a sterile cork borer, create wells of a specific diameter in the agar.
-
Add a defined volume of the test compound solution (dissolved in DMSO) into the wells.
-
Also, add the standard antibiotic and DMSO to separate wells as positive and negative controls, respectively.
-
Incubate the plates at 37°C for 24 hours for bacteria and at 30°C for 48 hours for fungi.
-
Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.[2]
Visualizations
The following diagrams illustrate the general workflow for the synthesis and evaluation of the antimicrobial activity of pyrazole carbaldehyde derivatives.
Caption: General workflow for the synthesis of pyrazole carbaldehyde derivatives.
Caption: Workflow for antimicrobial activity screening of pyrazole derivatives.
Mechanism of Action
While the precise signaling pathways are still under extensive investigation, the antimicrobial action of pyrazole derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. Some proposed mechanisms include the disruption of the bacterial cell wall and the inhibition of key enzymes necessary for microbial survival.[5][8] The presence of various substituents on the pyrazole ring can significantly influence the mechanism and potency of these compounds. Further research, including molecular docking studies, is ongoing to elucidate the specific molecular targets.[11]
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. jpsionline.com [jpsionline.com]
- 5. mdpi.com [mdpi.com]
- 6. chemmethod.com [chemmethod.com]
- 7. orientjchem.org [orientjchem.org]
- 8. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 9. connectjournals.com [connectjournals.com]
- 10. mdpi.com [mdpi.com]
- 11. eurekaselect.com [eurekaselect.com]
Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-d]pyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and comparative data for the synthesis of pyrazolo[3,4-d]pyrimidines, a class of heterocyclic compounds with significant therapeutic potential, acting as bioisosteres of purines.[1][2] The protocols outlined below detail conventional heating, microwave-assisted synthesis, and one-pot multi-component reactions, offering flexibility in experimental design.
Synthetic Protocols Overview
Pyrazolo[3,4-d]pyrimidines are key scaffolds in medicinal chemistry, frequently investigated for their roles as kinase inhibitors.[3][4][5][6] The following sections provide detailed methodologies for their synthesis, enabling researchers to produce these valuable compounds for further study.
Protocol 1: Conventional Synthesis of 1-Arylpyrazolo[3,4-d]pyrimidin-4-ones
This protocol describes a one-pot synthesis method utilizing the reaction of 5-amino-N-substituted-1H-pyrazole-4-carbonitrile with aliphatic acids in the presence of phosphorus oxychloride (POCl₃).[7]
Experimental Protocol:
-
A mixture of 5-amino-N-substituted-1H-pyrazole-4-carbonitrile (1.0 mmol), the respective aliphatic acid (10 mL), and POCl₃ (1.5 mL) is prepared in a round-bottom flask.
-
The mixture is heated under reflux for a specified time (see Table 1).
-
After cooling to room temperature, the reaction mixture is poured into crushed ice.
-
The resulting precipitate is collected by filtration, washed with water, and dried.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or DMF).
Table 1: Reaction Conditions and Yields for Conventional Synthesis
| Compound | R-Group | Reaction Time (h) | Yield (%) |
| 2a | H | 3 | 85 |
| 2b | CH₃ | 4 | 82 |
| 2c | C₂H₅ | 4 | 88 |
| 2d | n-C₃H₇ | 5 | 79 |
| 2e | i-C₃H₇ | 5 | 75 |
Data extracted from a one-pot synthesis protocol for 1-arylpyrazolo[3,4-d]pyrimidin-4-ones.[7]
Protocol 2: Microwave-Assisted Synthesis of 3,5-disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones
This method offers a rapid and efficient three-component, one-pot synthesis under controlled microwave irradiation, providing high yields and simple product isolation.[8][9][10][11]
Experimental Protocol:
-
In a microwave process vial, combine methyl 5-aminopyrazolyl-4-carboxylate (1.0 mmol), trimethyl orthoformate (1.5 mmol), and a primary amine (1.2 mmol) in ethanol (4 mL).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at 160 °C for 55 minutes.
-
After cooling, the precipitated product is collected by vacuum filtration.
-
The solid is washed with cold ethanol and dried under vacuum.
-
Recrystallization from an appropriate solvent (e.g., acetonitrile or methanol) can be performed for further purification.
Table 2: Reaction Conditions and Yields for Microwave-Assisted Synthesis
| Compound | R¹-Group | R²-Group | Yield (%) |
| 4a | Phenylamino | Benzyl | 83 |
| 4i | 4-Chlorophenylamino | 4-Picolyl | 70 |
| 4m | 4-Bromophenylamino | 4-Methylphenyl | 21 |
Data from a three-component microwave-assisted synthesis.[8]
Protocol 3: Four-Component One-Pot Synthesis of Pyrazolo[3,4-d]pyrimidines
This protocol describes an efficient one-pot, four-component condensation reaction to synthesize a variety of pyrazolo[3,4-d]pyrimidine derivatives.[12]
Experimental Protocol:
-
To a solution of hydrazine (1.0 mmol) and an aldehyde (1.0 mmol) in alcohol (10 mL), add methylenemalononitrile (1.0 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add piperidine (0.1 mmol) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
The resulting solid is collected by filtration, washed with cold ethanol, and dried.
Table 3: Reaction Conditions and Yields for Four-Component Synthesis
| Compound | R¹-Group | R²-Group | Alcohol | Yield (%) |
| 5a | Phenyl | 4-Chlorophenyl | Ethanol | 92 |
| 5e | Phenyl | 4-Nitrophenyl | Ethanol | 95 |
| 5j | Phenyl | 4-Chlorophenyl | Methanol | 89 |
| 5l | Phenyl | 4-Chlorophenyl | n-Butanol | 90 |
Data from a four-component one-pot synthesis strategy.[12]
Synthetic Pathways Visualization
The following diagrams illustrate the logical flow of the described synthetic protocols.
Caption: A generalized workflow for the synthesis of pyrazolo[3,4-d]pyrimidines.
Signaling Pathways and Mechanism of Action
Pyrazolo[3,4-d]pyrimidines are potent inhibitors of various protein kinases and enzymes involved in cell signaling and metabolism. Their mechanism of action often involves competitive binding at the ATP-binding site of kinases or the active site of enzymes like dihydrofolate reductase (DHFR).
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[1][2][10] Pyrazolo[3,4-d]pyrimidine-based inhibitors can block the kinase activity of EGFR, thereby inhibiting these oncogenic signals.
Caption: Inhibition of the EGFR signaling cascade by pyrazolo[3,4-d]pyrimidines.
VEGFR Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptors (VEGFRs) are crucial for angiogenesis, the formation of new blood vessels.[13][14] Ligand binding to VEGFRs initiates signaling pathways that lead to endothelial cell proliferation and migration.[15] Pyrazolo[3,4-d]pyrimidines can inhibit VEGFR kinase activity, thereby blocking angiogenesis, a key process in tumor growth.
Caption: Blockade of VEGFR-mediated angiogenesis by pyrazolo[3,4-d]pyrimidines.
CDK2/Cell Cycle Regulation
Cyclin-dependent kinase 2 (CDK2) is a key regulator of the cell cycle, particularly the G1/S phase transition.[5][7][11] Its activity is dependent on binding to cyclins E and A.[11] Aberrant CDK2 activity is often observed in cancer.[11] Pyrazolo[3,4-d]pyrimidines can inhibit CDK2, leading to cell cycle arrest and preventing cancer cell proliferation.
Caption: Inhibition of CDK2-mediated cell cycle progression by pyrazolo[3,4-d]pyrimidines.
Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a critical enzyme in the folate metabolic pathway, responsible for converting dihydrofolate to tetrahydrofolate, which is essential for the synthesis of nucleotides and amino acids.[8][9] Inhibition of DHFR disrupts DNA synthesis and repair.[8] Pyrazolo[3,4-d]pyrimidines can act as DHFR inhibitors, leading to cytotoxic effects, particularly in rapidly proliferating cancer cells.
Caption: Mechanism of DHFR inhibition leading to disruption of DNA synthesis.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. ClinPGx [clinpgx.org]
- 3. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]
- 4. Src family kinase - Wikipedia [en.wikipedia.org]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. researchgate.net [researchgate.net]
- 7. Cyclin dependent kinase 2 (CDK2) is a key mediator for EGF-induced cell transformation mediated through the ELK4/c-Fos signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cyclin-dependent kinase 2 - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. VEGF signaling pathway - Proteopedia, life in 3D [proteopedia.org]
- 15. medium.com [medium.com]
Application Notes and Protocols: Development of Selective COX-2 Inhibitors from Pyrazole-4-Carbaldehyde Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The enzyme cyclooxygenase (COX) is a key player in the inflammatory pathway, responsible for converting arachidonic acid into prostaglandins (PGs).[1][2] It exists in two primary isoforms: COX-1, a constitutively expressed enzyme involved in physiological functions like protecting the gastrointestinal tract, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[3][4] Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both isoforms, which can lead to gastrointestinal side effects.[3] This has driven the development of selective COX-2 inhibitors, which aim to reduce inflammation and pain while minimizing these adverse effects.[3]
The diaryl-substituted pyrazole structure is a cornerstone of selective COX-2 inhibition, famously exemplified by Celecoxib.[3][5] Pyrazole-4-carbaldehyde serves as a versatile and crucial starting material for the synthesis of a diverse library of pyrazole derivatives. Through reactions like Claisen-Schmidt condensation, the aldehyde group allows for the introduction of various substituents, enabling extensive exploration of the structure-activity relationship (SAR) to develop novel, potent, and selective COX-2 inhibitors.[6] These application notes provide detailed protocols for the synthesis and evaluation of such compounds.
Section 1: Synthesis of Pyrazole-Based COX-2 Inhibitors
A common and effective strategy for elaborating the pyrazole-4-carbaldehyde core is the Claisen-Schmidt condensation with substituted acetophenones. This reaction forms a chalcone intermediate, which can then be further cyclized with various reagents to generate a wide array of heterocyclic systems, each with the potential for selective COX-2 inhibition.
Protocol 1.1: Synthesis of (E)-1-(4-bromophenyl)-3-(1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazol-4-yl)prop-2-en-1-one (Chalcone Intermediate)
This protocol is adapted from a reported synthesis of pyrazole-based chalcones.[6]
Materials:
-
1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde
-
4-bromoacetophenone
-
Ethanol
-
Sodium hydroxide (NaOH) solution
-
Round-bottom flask, magnetic stirrer, reflux condenser
-
Thin Layer Chromatography (TLC) apparatus
-
Filtration apparatus
Procedure:
-
Dissolve equimolar amounts of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde and 4-bromoacetophenone in ethanol in a round-bottom flask.
-
Add a catalytic amount of aqueous sodium hydroxide solution to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Monitor the reaction progress using TLC until the starting materials are consumed.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
A precipitate will form. Collect the solid product by vacuum filtration.
-
Wash the solid with cold water until the washings are neutral.
-
Dry the product and purify by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure chalcone derivative.
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).
Note: This chalcone can then be used as a precursor for synthesizing various heterocyclic derivatives by reacting it with reagents like hydrazine hydrate, thiourea, or guanidine hydrochloride.
Section 2: Biological Evaluation Protocols
The synthesized compounds must be evaluated for their ability to inhibit COX enzymes and for their anti-inflammatory effects in vivo.
Protocol 2.1: In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)
This protocol outlines a common method to determine the IC₅₀ values for COX-1 and COX-2 inhibition.[7][8]
Materials:
-
Purified COX-1 and COX-2 enzymes (human or ovine)
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Heme cofactor
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)
-
Test compounds and reference inhibitor (e.g., Celecoxib) dissolved in DMSO
-
96-well microplate and plate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of test compounds and reference drugs in DMSO. Serially dilute them to desired concentrations. Prepare working solutions of enzymes, heme, and arachidonic acid in assay buffer as per the supplier's instructions.
-
Assay Plate Setup:
-
Inhibitor Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme (either COX-1 or COX-2), and 10 µL of the test inhibitor solution to triplicate wells.
-
100% Initial Activity Wells: Add 150 µL of Assay Buffer, 10 µL of Heme, 10 µL of enzyme, and 10 µL of DMSO vehicle.
-
Background Wells: Add 160 µL of Assay Buffer and 10 µL of Heme (no enzyme).
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 10 minutes.
-
Reaction Initiation: Add 20 µL of arachidonic acid solution to all wells to start the reaction.
-
Peroxidase Activity Measurement: Immediately add 20 µL of TMPD solution. The peroxidase activity of COX converts TMPD to a colored product.
-
Data Acquisition: Measure the absorbance at a wavelength between 590-610 nm kinetically for 5 minutes.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the 100% activity control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value (the concentration that causes 50% inhibition).
-
Calculate the Selectivity Index (SI) as the ratio of IC₅₀(COX-1) / IC₅₀(COX-2). A higher SI value indicates greater selectivity for COX-2.
-
Protocol 2.2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a standard animal model to assess the acute anti-inflammatory activity of test compounds.[9][10]
Materials:
-
Wistar rats or Swiss albino mice
-
Carrageenan solution (1% w/v in saline)
-
Test compounds and reference drug (e.g., Indomethacin or Celecoxib)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Syringes and gavage needles
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week before the experiment. Fast the animals overnight before the test, with free access to water.
-
Grouping: Divide the animals into groups (n=6): Vehicle control, reference drug, and test compound groups (at various doses).
-
Compound Administration: Administer the test compounds and reference drug orally (p.o.) via gavage. The control group receives only the vehicle.
-
Inflammation Induction: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours post-injection, Vₜ).
-
Data Analysis:
-
Calculate the edema volume (Vₑ) at each time point: Vₑ = Vₜ - V₀.
-
Calculate the percentage inhibition of edema for each treated group compared to the control group using the formula: % Inhibition = [(Vₑ control - Vₑ treated) / Vₑ control] x 100
-
The results will indicate the in vivo anti-inflammatory efficacy of the synthesized compounds.
-
Section 3: Data Presentation and Structure-Activity Relationship (SAR)
The data obtained from the biological assays should be tabulated to facilitate comparison and SAR analysis.
Table 1: In Vitro COX Inhibition Data for Representative Pyrazole Derivatives
| Compound | R¹ Group | R² Group | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) (COX-1/COX-2) |
| Celecoxib | -SO₂NH₂ | -CF₃ | 2.16[11] | 0.86[11] | 2.51[11] |
| Compound A | -SO₂NH₂ | -CH₃ | >100 | 0.52 | >192 |
| Compound B | -SO₂CH₃ | -CF₃ | >100 | 0.78 | >128 |
| Compound C | -H | -CF₃ | 15.2 | 1.1 | 13.8 |
| Compound D | -SO₂NH₂ | -Br | 20.1 | 2.51 | 8.01[12] |
Note: Data for compounds A, B, and C are hypothetical examples for illustrative purposes. Data for Celecoxib and Compound D are from cited literature.[11][12]
Structure-Activity Relationship (SAR) Insights
The analysis of biological data for a library of pyrazole derivatives reveals key structural features required for potent and selective COX-2 inhibition.[13][14]
-
Diaryl Scaffold: Two aromatic rings on adjacent positions of the central pyrazole ring are essential for activity.[13]
-
Sulfonamide/Sulfone Moiety: A para-sulfonamide (-SO₂NH₂) or methylsulfone (-SO₂CH₃) group on one of the phenyl rings is crucial for COX-2 selectivity.[5][13] This group interacts with a hydrophilic side pocket present in the COX-2 active site (containing Val523) but not in COX-1 (which has a bulkier Ile523), thereby conferring selectivity.[13]
-
Trifluoromethyl Group: A trifluoromethyl (-CF₃) group on the pyrazole ring enhances both potency and selectivity compared to a simple methyl group.[13]
Section 4: COX-2 Signaling Pathway in Inflammation
Understanding the underlying biological pathway is critical for rational drug design. In response to inflammatory stimuli like cytokines and bacterial lipopolysaccharides, cellular expression of COX-2 is dramatically increased.[15] COX-2 then catalyzes the conversion of arachidonic acid, released from the cell membrane, into prostaglandin H₂ (PGH₂). PGH₂ is a precursor that is further converted by other enzymes into various pro-inflammatory prostaglandins (e.g., PGE₂) which mediate pain, fever, and swelling. Selective COX-2 inhibitors block this pathway at the source, preventing the synthesis of these inflammatory mediators.
References
- 1. benchchem.com [benchchem.com]
- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. In Vivo Assays for COX-2 | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 8. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents [openmedicinalchemistryjournal.com]
- 9. Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Celecoxib - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
Technical Support Center: Vilsmeier-Haack Reaction for Pyrazoles
Welcome to the technical support center for the Vilsmeier-Haack formylation of pyrazoles. This resource is designed for researchers, chemists, and drug development professionals to navigate and optimize this versatile reaction. Here you will find troubleshooting guidance for common experimental issues, answers to frequently asked questions, detailed experimental protocols, and comparative data to inform your reaction setup.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the Vilsmeier-Haack formylation of pyrazoles and their precursors.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Vilsmeier Reagent: The chloroiminium salt is highly sensitive to moisture and can decompose.[1] 2. Insufficiently Reactive Substrate: Pyrazoles with electron-withdrawing groups or significant steric hindrance may react sluggishly.[1][2] 3. Incomplete Reaction: The reaction time or temperature may be insufficient for the specific substrate.[1] 4. Product Decomposition During Work-up: The formylated pyrazole may be sensitive to harsh pH or high temperatures during extraction and isolation.[1] | 1. Ensure all glassware is rigorously dried (flame- or oven-dried). Use high-purity, anhydrous DMF and freshly distilled POCl₃. Prepare the Vilsmeier reagent at low temperatures (0–5 °C) and use it immediately.[1] 2. For less reactive substrates, consider increasing the excess of the Vilsmeier reagent. A higher reaction temperature (e.g., 70–120 °C) may also be necessary.[1][2] 3. Monitor the reaction progress closely using Thin-Layer Chromatography (TLC). If the reaction stalls, consider gradually increasing the temperature.[1] 4. Perform the aqueous work-up at low temperatures by carefully pouring the reaction mixture onto crushed ice. Neutralize the mixture slowly with a mild base such as sodium bicarbonate or sodium acetate solution.[1] |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The formation of the Vilsmeier reagent and the subsequent formylation can be highly exothermic, leading to polymerization and decomposition.[1] 2. Impurities: Contaminants in the starting materials or solvents can catalyze side reactions.[1] | 1. Maintain strict temperature control throughout the experiment. Prepare the Vilsmeier reagent in an ice bath (0–5 °C), ensuring the temperature does not exceed 10 °C. Add the pyrazole substrate solution dropwise to manage the exotherm.[1] 2. Use purified, high-purity starting materials and anhydrous solvents to minimize side reactions.[1] |
| Multiple Products Observed on TLC | 1. Side Reactions: Using a large excess of the Vilsmeier reagent can sometimes lead to di-formylation or other side reactions.[1] 2. Decomposition: The starting material or the desired product may be degrading under the reaction conditions.[1] | 1. Optimize the stoichiometry. Reduce the excess of the Vilsmeier reagent and monitor the reaction to avoid prolonged reaction times after the starting material is consumed.[1] 2. Ensure the reaction temperature is not excessively high. Purify the crude product using column chromatography or recrystallization to isolate the desired compound.[1] |
| Difficulty in Isolating the Product | 1. Product is Water-Soluble: Some formylated pyrazoles may have significant solubility in the aqueous layer, leading to loss during extraction.[1] 2. Emulsion Formation: The presence of DMF and salts can lead to the formation of stable emulsions during aqueous work-up.[1] | 1. Saturate the aqueous layer with NaCl (brine) before extraction to decrease the polarity of the aqueous phase and drive the product into the organic layer. 2. Add a small amount of brine or a different organic solvent to help break the emulsion. Alternatively, filter the entire mixture through a pad of Celite. |
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and how does it apply to pyrazoles? The Vilsmeier-Haack reaction is a chemical process that introduces a formyl group (-CHO) onto an electron-rich aromatic or heterocyclic ring.[1] For pyrazoles, it is a highly effective method for regioselective formylation, typically at the C4 position, to produce pyrazole-4-carbaldehydes.[1][3] The reaction can also be used on hydrazone precursors, which undergo simultaneous cyclization and formylation to yield the 4-formylpyrazole product in a one-pot synthesis.[3][4]
Q2: How is the Vilsmeier reagent prepared and what are the key precautions? The Vilsmeier reagent, a chloroiminium salt, is the active electrophile in the reaction.[1] It is prepared in situ by the slow, dropwise addition of phosphorus oxychloride (POCl₃) to ice-cold N,N-dimethylformamide (DMF).[1] The reaction is exothermic and must be performed under strictly anhydrous conditions, as the reagent decomposes rapidly in the presence of moisture.[1]
Q3: What are the primary safety concerns associated with this reaction? The reagents are hazardous. Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water.[1] Both POCl₃ and the Vilsmeier reagent are moisture-sensitive. The entire procedure must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The work-up step, which involves quenching the reaction with ice/water, must be done slowly and carefully to control the release of heat and HCl gas.[1]
Q4: How can I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most common method for monitoring the reaction.[1] To prepare a sample for TLC, carefully take a small aliquot from the reaction mixture, quench it with a few drops of water or a dilute basic solution (e.g., NaHCO₃), and extract with an appropriate organic solvent (like ethyl acetate or DCM). This quenched sample can then be spotted on a TLC plate to check for the consumption of the starting material.
Q5: What determines the regioselectivity of formylation on the pyrazole ring? For most 1,3- and 1,5-disubstituted pyrazoles, the Vilsmeier-Haack reaction overwhelmingly favors formylation at the C4 position. This is due to the electronic properties of the pyrazole ring, where the C4 position is the most electron-rich and sterically accessible for electrophilic attack.
Data Presentation: Reaction Condition Comparison
The optimal conditions for the Vilsmeier-Haack reaction on pyrazoles can vary significantly based on the substrate. The following table summarizes conditions reported in the literature for different pyrazole precursors.
| Substrate Type | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield | Reference |
| Hydrazone | POCl₃ (3 eq), Substrate (1 eq) | DMF | 60–65 | 3 | Good | [3] |
| Hydrazone | POCl₃ (excess), Substrate (1 eq) | DMF | 70 | 4 | Good | [4] |
| Hydrazone | POCl₃ (excess), Substrate (1 eq) | DMF | 70 | 5-6 | Good | [5] |
| 3-Methylpyrazole | POCl₃ (1.2 eq), Substrate (1 eq) | DMF/DCM | 0–5, then RT | 2–4 | N/A | [1] |
| 5-Chloro-1,3-dialkyl-pyrazole | POCl₃ (4 eq), Substrate (1 eq) | DMF (6 eq) | 120 | 1–2.5 | 65-67% | [2] |
| 3-(2-methoxyethoxy)-pyrazole | POCl₃ (4 eq), Substrate (1 eq) | DMF | 70 | 24 | 48% | [6] |
| Hydrazone (Microwave) | POCl₃, Substrate | Acetonitrile | 60 | 0.17 | 85% | [7] |
Experimental Protocols
Protocol 1: General Procedure for Formylation of Hydrazones
This protocol describes a common one-pot cyclization and formylation of a hydrazone to yield a 1,3-disubstituted-1H-pyrazole-4-carbaldehyde.
-
Vilsmeier Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, place anhydrous N,N-dimethylformamide (DMF, e.g., 10 mL).
-
Cool the flask in an ice bath to 0–5 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the stirred DMF, ensuring the internal temperature does not rise above 10 °C.
-
Stir the resulting mixture at 0–5 °C for 30 minutes. The reagent may appear as a viscous, white, or pale-yellow solid/solution.[6][8]
-
Formylation Reaction: Add the hydrazone starting material (1 equivalent) to the freshly prepared Vilsmeier reagent portion-wise or as a solution in a minimal amount of anhydrous DMF.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to the desired temperature (e.g., 60–80 °C) with continuous stirring.[3][5]
-
Monitor the reaction by TLC until the starting material is fully consumed (typically 3–6 hours).
-
Work-up: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture onto a vigorously stirred beaker of crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) until the pH is approximately 7-8.
-
Isolation: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid or oil by column chromatography on silica gel or by recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 4-formylpyrazole product.[1]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Vilsmeier-Haack formylation of a pyrazole precursor.
Caption: General workflow for Vilsmeier-Haack formylation.
Troubleshooting Logic
This decision tree provides a logical guide for troubleshooting common issues during the reaction.
Caption: Decision tree for troubleshooting the reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. chemmethod.com [chemmethod.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. degres.eu [degres.eu]
- 8. reddit.com [reddit.com]
Technical Support Center: Purification of Chlorinated Pyrazole Aldehydes
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with chlorinated pyrazole aldehydes.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of chlorinated pyrazole aldehydes.
Issue 1: Low recovery or decomposition of the aldehyde during silica gel column chromatography.
-
Question: I am losing my chlorinated pyrazole aldehyde or observing decomposition during silica gel column chromatography. What could be the cause and how can I prevent it?
-
Answer: Aldehydes can be sensitive to the acidic nature of silica gel, which can lead to decomposition or irreversible adsorption. Additionally, if you are using an alcohol-based eluent (like methanol or ethanol), the silica can act as a mild Lewis acid and catalyze the formation of acetals or hemiacetals, which complicates purification.[1]
Troubleshooting Steps:
-
Deactivate the Silica Gel: Before packing the column, prepare a slurry of your silica gel in the chosen non-polar solvent and add a small amount of a neutralizer like triethylamine (typically 0.1-1% v/v).[1] This will neutralize the acidic sites on the silica surface.
-
Avoid Alcohol-Based Solvents: If possible, avoid using methanol or ethanol in your eluent system.[1] Opt for solvent systems like hexane/ethyl acetate, dichloromethane/ethyl acetate, or toluene/ethyl acetate.
-
Switch the Stationary Phase: Consider using a different stationary phase, such as alumina (neutral or basic), which is less acidic than silica gel.[1]
-
Minimize Contact Time: Run the column as quickly as possible without sacrificing separation to minimize the time the aldehyde is in contact with the stationary phase.
-
Issue 2: The presence of a persistent impurity with a similar Rf value to my product on TLC.
-
Question: I am having trouble separating my chlorinated pyrazole aldehyde from an impurity with a very similar Rf value. How can I improve the separation?
-
Answer: This is a common challenge, especially if the impurity is structurally similar to your product, such as a regioisomer or a closely related side-product.
Troubleshooting Steps:
-
Optimize the Solvent System for TLC: Experiment with a wide range of solvent systems of varying polarity and composition to find a system that provides better separation on the TLC plate.[1] Try ternary solvent mixtures (e.g., hexane/dichloromethane/ethyl acetate) to fine-tune the polarity.
-
Recrystallization: If your product is a solid, recrystallization can be a very effective method for removing impurities. Experiment with different solvents to find one in which your product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains soluble. Common solvents for pyrazole derivatives include ethanol and DMF.
-
Acid Salt Formation and Crystallization: Pyrazoles can be purified by forming their acid addition salts (e.g., with HCl or H₂SO₄), which can then be crystallized.[2] The purified salt can be neutralized to recover the pure pyrazole.[2]
-
Bisulfite Extraction: For separating aldehydes from other non-aldehyde impurities, a bisulfite extraction can be very effective.[3] The aldehyde forms a charged adduct with sodium bisulfite, which is soluble in the aqueous phase, while the non-aldehyde impurities remain in the organic phase.[3] The aldehyde can then be regenerated by basification.[3]
-
Issue 3: My purified chlorinated pyrazole aldehyde degrades upon storage.
-
Question: My chlorinated pyrazole aldehyde, which was pure after purification, shows signs of degradation after being stored for some time. How can I improve its stability?
-
Answer: Aldehydes are prone to oxidation, especially when exposed to air, which converts them to the corresponding carboxylic acids.[4][5] This process can be accelerated by light and elevated temperatures.[4]
Troubleshooting Steps:
-
Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.
-
Low Temperature and Darkness: Store the compound at a low temperature (e.g., in a refrigerator or freezer) and in a container that protects it from light, such as an amber vial.
-
Purity: Ensure the compound is highly pure before storage, as trace impurities can sometimes catalyze degradation.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities found in crude chlorinated pyrazole aldehydes synthesized via the Vilsmeier-Haack reaction?
-
A1: Common impurities can include unreacted starting materials (hydrazones), residual Vilsmeier reagent (DMF, POCl₃), and side-products from the cyclization and formylation steps.[6] Depending on the reaction conditions, over-chlorination or incomplete formylation might also lead to related impurities.
-
Q2: What is a good starting solvent system for column chromatography of a chlorinated pyrazole aldehyde?
-
A2: A good starting point is a mixture of a non-polar solvent and a moderately polar solvent. Hexane/ethyl acetate is a very common and effective system.[1] You can start with a low polarity mixture (e.g., 9:1 hexane/ethyl acetate) and gradually increase the polarity based on TLC analysis.
-
Q3: How can I monitor the purity of my chlorinated pyrazole aldehyde?
-
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of the purification. For a more detailed assessment of purity, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are recommended.[4][7]
-
Q4: My chlorinated pyrazole aldehyde is insoluble in common organic solvents. How can I purify it?
-
A4: Some pyrazole derivatives are poorly soluble in common organic solvents but are soluble in more polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO). For purification, you could consider recrystallization from DMF. Alternatively, if the compound has a suitable melting point, sublimation under high vacuum could be an option.
Experimental Protocols
Protocol 1: Purification by Column Chromatography with Deactivated Silica Gel
-
Preparation of Deactivated Silica Gel:
-
In a fume hood, weigh the required amount of silica gel for your column.
-
Create a slurry of the silica gel in the initial, least polar eluent you plan to use (e.g., hexane).
-
Add triethylamine (0.5% v/v of the total solvent volume for the slurry).
-
Stir the slurry for 15-20 minutes.
-
-
Column Packing and Sample Loading:
-
Pack the column with the deactivated silica gel slurry.
-
Allow the silica to settle, ensuring a well-packed bed.
-
Dissolve your crude chlorinated pyrazole aldehyde in a minimal amount of the appropriate solvent (e.g., dichloromethane or the eluent).
-
Carefully load the sample onto the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Begin eluting with the starting solvent system (e.g., 95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the eluent as needed, based on TLC monitoring of the fractions.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Protocol 2: Purification by Recrystallization
-
Solvent Selection:
-
In a small test tube, add a small amount of your crude product.
-
Add a potential recrystallization solvent (e.g., ethanol, isopropanol, or an ethanol/water mixture) dropwise while heating and stirring until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
A good solvent will result in the formation of crystals upon cooling.
-
-
Recrystallization Procedure:
-
Dissolve the crude chlorinated pyrazole aldehyde in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the solution in an ice bath to maximize the yield.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum.
-
Data Presentation
Table 1: Troubleshooting Common Issues in Chlorinated Pyrazole Aldehyde Purification
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield/Decomposition on Silica Gel | Acidic nature of silica gel; Reaction with alcohol-based eluents.[1] | Deactivate silica with triethylamine; Use non-alcoholic eluents (e.g., hexane/ethyl acetate); Switch to alumina.[1] |
| Poor Separation of Impurities | Structurally similar impurities (e.g., regioisomers). | Optimize TLC solvent system; Recrystallization; Acid salt formation and crystallization;[2] Bisulfite extraction.[3] |
| Product Degradation on Storage | Oxidation of the aldehyde group to a carboxylic acid.[4][5] | Store under an inert atmosphere (N₂ or Ar); Store at low temperature and protect from light. |
| Insolubility in Common Solvents | High polarity and/or crystalline nature of the compound. | Use more polar solvents like DMF or DMSO for recrystallization; Consider sublimation for purification. |
Visualizations
Caption: General experimental workflow for the purification and analysis of chlorinated pyrazole aldehydes.
Caption: A logical diagram for troubleshooting common purification challenges.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. jetir.org [jetir.org]
Technical Support Center: Synthesis of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals improve the yield of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
The most common and effective method for synthesizing this compound is the Vilsmeier-Haack reaction.[1][2][3][4] This reaction involves the formylation of an appropriate pyrazole precursor using the Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).[1][4]
Q2: What are the typical starting materials for this synthesis?
There are two main precursors for this synthesis:
-
3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one: In this case, the Vilsmeier-Haack reaction achieves both chlorination and formylation in a single step.[3][5][6]
-
5-chloro-1-methyl-3-phenyl-1H-pyrazole: This precursor is already chlorinated, and the Vilsmeier-Haack reaction is used for formylation at the 4-position.[2]
Q3: What are the critical parameters affecting the reaction yield?
Several factors can significantly impact the yield:
-
Temperature: The reaction is temperature-sensitive. While the Vilsmeier reagent is prepared at low temperatures (0°C), the formylation reaction often requires heating.[5][6] Optimal temperatures can range from 70°C to 120°C.[2]
-
Reaction Time: The duration of the reaction is crucial. Insufficient time can lead to incomplete conversion, while prolonged reaction times may result in the formation of byproducts. Typical reaction times range from 1.5 to 6 hours.[5][7]
-
Reagent Stoichiometry: The molar ratio of the starting material to the Vilsmeier reagent (POCl₃ and DMF) is a key parameter. An excess of the Vilsmeier reagent is generally used to ensure complete conversion.[2][5]
-
Purity of Reagents and Solvents: The use of anhydrous DMF is critical, as the presence of water can deactivate the Vilsmeier reagent and lead to lower yields.[4]
Q4: Are there any alternative, higher-yielding synthesis methods?
Yes, modern energy-efficient methods have been developed that can improve yields and reduce reaction times. These include:
-
Microwave-assisted synthesis: This technique can significantly accelerate the reaction, often leading to higher yields in a much shorter time (e.g., 10 minutes) compared to conventional heating.[7][8]
-
Ultrasound-assisted synthesis: Sonication is another energy-efficient method that can enhance reaction rates and yields.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Vilsmeier reagent. | Ensure that the DMF is anhydrous and that the POCl₃ is of high purity. Prepare the Vilsmeier reagent at 0°C and use it immediately.[4][5] |
| Low reaction temperature. | Gradually increase the reaction temperature. For some pyrazole derivatives, temperatures up to 120°C may be necessary for a good conversion rate.[2] | |
| Insufficient reaction time. | Monitor the reaction progress using Thin Layer Chromatography (TLC). Increase the reaction time until the starting material is consumed. | |
| Starting material has low reactivity. | Pyrazoles with strong electron-withdrawing groups may exhibit low reactivity. In such cases, increasing the reaction temperature and using a larger excess of the Vilsmeier reagent may be necessary.[2] | |
| Formation of Multiple Byproducts | Reaction temperature is too high. | Optimize the temperature. While higher temperatures can increase the reaction rate, they can also lead to the formation of side products. |
| Incorrect work-up procedure. | After the reaction is complete, pour the mixture into ice-cold water and neutralize it carefully with a base like sodium bicarbonate to precipitate the product.[6][9] | |
| Difficulty in Product Purification | Presence of unreacted starting material. | Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion of the starting material. |
| Oily product instead of solid. | Try different recrystallization solvents. Ethanol is commonly used for this compound.[6] If recrystallization is difficult, column chromatography may be required. |
Experimental Protocols
Protocol 1: Synthesis from 3-Methyl-1-phenyl-1H-pyrazol-5(4H)-one
This protocol is adapted from a procedure for a similar compound, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde.[5][6]
-
Vilsmeier Reagent Preparation: In a flask equipped with a dropping funnel and a magnetic stirrer, add N,N-dimethylformamide (DMF, 15 mmol). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 35 mmol) dropwise over 15 minutes while stirring. Continue stirring for another 20 minutes at 0°C.
-
Reaction: To the freshly prepared Vilsmeier reagent, add 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol).
-
Heating: Heat the reaction mixture under reflux for 1.5 to 2 hours.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture into 300 mL of ice-cold water.
-
Isolation: A solid precipitate will form. Collect the solid by filtration, wash it thoroughly with water, and dry it.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound. A yield of around 90% has been reported for a similar compound using this method.[6]
Protocol 2: Microwave-Assisted Synthesis
This is a general protocol adapted from procedures for similar pyrazole-4-carbaldehydes, which can offer improved yields and shorter reaction times.[7][8]
-
Vilsmeier Reagent Preparation: Prepare the Vilsmeier reagent as described in Protocol 1.
-
Reaction Mixture: In a microwave-safe vessel, mix the starting pyrazole (e.g., 5-chloro-1-methyl-3-phenyl-1H-pyrazole) with the Vilsmeier reagent.
-
Microwave Irradiation: Place the vessel in a microwave reactor and heat at a controlled temperature (e.g., 60-80°C) for a short duration (e.g., 10-15 minutes).
-
Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.
Quantitative Data
Table 1: Comparison of Reaction Conditions and Yields for Pyrazole-4-carbaldehyde Synthesis
| Starting Material | Method | Temperature (°C) | Time | Yield (%) | Reference |
| 1-methyl-3-propyl-5-chloro-1H-pyrazole | Conventional | 70 | - | No Product | [2] |
| 1-methyl-3-propyl-5-chloro-1H-pyrazole | Conventional | 120 | 1-2.5 h | >95 (conversion) | [2] |
| Phenylhydrazone derivative | Conventional | 60 | 2 h | 65 | [7] |
| Phenylhydrazone derivative | Microwave | 60 | 10 min | 83-85 | [7][8] |
| 3-methyl-1-phenyl-5-pyrazolone | Conventional | Reflux | 1 h | 90 | [6] |
Visualizations
Diagram 1: Vilsmeier-Haack Reaction Pathway
Caption: Vilsmeier-Haack reaction pathway for pyrazole formylation.
Diagram 2: Experimental Workflow
Caption: General experimental workflow for the synthesis.
Diagram 3: Troubleshooting Logic
References
- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. degres.eu [degres.eu]
- 9. jpsionline.com [jpsionline.com]
Side product formation in the formylation of phenylhydrazones
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the formylation of phenylhydrazones, particularly via the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary product expected from the Vilsmeier-Haack formylation of a phenylhydrazone?
A1: The Vilsmeier-Haack reaction on phenylhydrazones typically results in cyclization to form a pyrazole ring with a formyl group at the 4-position. The expected product is a 1-phenyl-1H-pyrazole-4-carbaldehyde derivative.[1][2][3]
Q2: My reaction is not yielding the desired formylated pyrazole. What are the common causes for low or no yield?
A2: Several factors can contribute to low or no yield in the formylation of phenylhydrazones:
-
Moisture: The Vilsmeier reagent, formed from DMF and POCl₃, is highly sensitive to moisture. Any water in the reagents or glassware can quench the reaction.[4]
-
Reagent Quality: Ensure the purity of your phenylhydrazone starting material, DMF, and POCl₃. Old or improperly stored reagents can lead to poor results.
-
Reaction Temperature: The temperature for the formation of the Vilsmeier reagent and the subsequent reaction with the phenylhydrazone is critical.[5] It is often necessary to perform the initial steps at low temperatures (e.g., 0°C) before heating.[6][7]
-
Stoichiometry: The molar ratio of the phenylhydrazone to the Vilsmeier reagent can impact the reaction outcome. An excess of the Vilsmeier reagent is often used.
-
Substrate Reactivity: Phenylhydrazones with strongly electron-withdrawing groups may exhibit lower reactivity, requiring more forcing conditions.[8]
Q3: I've observed an unexpected side product in my reaction. What could it be?
A3: Side product formation is a common issue. Depending on the substrate and reaction conditions, several side products can be formed:
-
Double Formylation: In some cases, double formylation can occur, leading to the formation of products like 3-chloro-3-(1-arylpyrazol-3-yl)acrylaldehyde.[9]
-
N-Formylation: While C-formylation and cyclization is the desired pathway, N-formylation of the hydrazone nitrogen is a possibility, especially under certain conditions.
-
Decomposition: Phenylhydrazones can be unstable and may decompose under the reaction conditions, especially if heated for extended periods or in the presence of strong acids.[10] Some phenylhydrazones are known to be sensitive to air and can oxidize.[10]
-
Alternative Cyclization Products: Depending on the structure of the starting carbonyl compound, alternative cyclization pathways may be accessible.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the formylation of phenylhydrazones.
| Issue | Potential Cause | Recommended Action |
| Low or No Product Formation | Moisture in the reaction. | Ensure all glassware is oven-dried. Use anhydrous DMF and fresh, high-purity POCl₃. |
| Low reactivity of the substrate. | Increase the reaction temperature after the initial formation of the Vilsmeier reagent.[6][7] Increase the reaction time. Consider using a larger excess of the Vilsmeier reagent. | |
| Incomplete formation of the Vilsmeier reagent. | Add POCl₃ dropwise to DMF at 0°C with vigorous stirring.[4] Allow the reagent to form completely before adding the phenylhydrazone. If precipitation occurs and hinders stirring, consider using a mechanical stirrer.[11] | |
| Formation of Multiple Products | Reaction temperature is too high. | Optimize the reaction temperature. Start with a lower temperature and gradually increase it. |
| Incorrect stoichiometry. | Vary the molar ratio of the Vilsmeier reagent to the phenylhydrazone. | |
| Non-regioselective formylation. | This can be inherent to the substrate. Consider modifying the substituents on the phenylhydrazone to direct the formylation. | |
| Product Decomposition during Workup | Hydrolysis of the formyl group or other sensitive functionalities. | Perform the aqueous workup at low temperatures. Use a buffered aqueous solution (e.g., sodium acetate) for quenching.[12] |
| Product instability. | Minimize the time between reaction completion and purification. Store the purified product under an inert atmosphere if it is sensitive to air or moisture.[10] | |
| Difficulty in Product Purification | Presence of polar byproducts. | Use column chromatography with a suitable solvent system to separate the desired product from impurities. Recrystallization can also be an effective purification method. |
Experimental Protocols
General Procedure for the Vilsmeier-Haack Formylation of Phenylhydrazones
This is a general protocol and may require optimization for specific substrates.
-
Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃) dropwise to the stirred DMF over a period of 30-60 minutes, maintaining the temperature below 5°C.[4] After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.
-
Reaction with Phenylhydrazone: Dissolve the phenylhydrazone in a minimal amount of anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Reaction Progression: After the addition, the reaction mixture is typically stirred at room temperature or heated to a specific temperature (e.g., 60-80°C) for several hours.[6][7] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture in an ice bath and carefully pour it onto crushed ice or into a cold aqueous solution of sodium bicarbonate or sodium acetate to neutralize the excess acid and hydrolyze the intermediate.[12]
-
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.
Visualizations
Reaction Pathway
Caption: Vilsmeier-Haack formylation of phenylhydrazones pathway.
Troubleshooting Workflow
Caption: Troubleshooting workflow for phenylhydrazone formylation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Stability of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde in acidic vs basic media
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde in acidic and basic media. The information is presented through frequently asked questions, troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound?
A1: this compound is a solid that is generally stable under normal ambient temperatures and pressures.[1] However, its stability is compromised under specific conditions, particularly in strongly acidic or basic aqueous solutions, due to the reactivity of the aldehyde and chloro functional groups.
Q2: What potential degradation pathways should I be aware of under acidic conditions?
A2: In acidic aqueous media, the primary point of reactivity is the aldehyde group. While generally stable, the aldehyde can undergo reversible hydration to form a geminal diol.[2][3] This is an equilibrium process and does not typically represent irreversible degradation unless further reactions are promoted. The pyrazole ring and the chloro-substituent are generally stable against hydrolysis under typical acidic conditions.
Q3: What are the primary degradation pathways under basic conditions?
A3: The compound is significantly more susceptible to degradation in basic media through two main pathways:
-
Nucleophilic Aromatic Substitution (SNAr) of the Chlorine: The chlorine atom at the C5 position of the pyrazole ring is activated by the electron-withdrawing effects of the pyrazole nitrogens and the adjacent aldehyde group, making it susceptible to substitution by nucleophiles, including hydroxide ions, which can lead to the formation of the corresponding 5-hydroxy derivative.[4][5]
-
Cannizzaro Reaction: As a non-enolizable aldehyde (lacking alpha-protons), it can undergo a disproportionation reaction in the presence of a strong base (e.g., concentrated NaOH).[6] In this reaction, two molecules of the aldehyde react to produce one molecule of the corresponding primary alcohol (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol) and one molecule of the carboxylic acid salt (sodium 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate).[7]
Q4: Can the aldehyde group react with other components in my basic reaction mixture?
A4: Yes. The aldehyde group is susceptible to nucleophilic addition.[8] If your basic medium contains other nucleophiles, such as amines, condensation reactions can occur to form imines (Schiff bases).
Q5: How can I monitor the stability of this compound during my experiments?
A5: The most effective way to monitor the stability and quantify the parent compound and any potential degradation products is by using a stability-indicating chromatographic method, such as Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).[9][10] Such a method should be validated to ensure it can separate the parent compound from all potential degradants.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unexpected new peaks appear in HPLC after reaction in strong base. | The compound is likely undergoing degradation. The new peaks could correspond to the alcohol and carboxylate from a Cannizzaro reaction, or the 5-hydroxy product from chlorine substitution. | Confirm the identity of the new peaks using LC-MS. If degradation is confirmed, consider running the reaction at a lower temperature, using a milder base, or protecting the aldehyde group if it is not the reactive site of interest. |
| Low yield in a reaction where the chloro group is the leaving group. | The aldehyde group may be undergoing a competing side reaction, such as the Cannizzaro reaction, consuming the starting material. | Protect the aldehyde group as an acetal before performing the nucleophilic substitution. The acetal is stable to base and can be removed under acidic conditions after the primary reaction is complete.[11] |
| Inconsistent results when working with the compound in aqueous solutions. | The compound may be degrading over time, especially if the solution is not pH-neutral. Aldehyde hydration in acidic solution or slow degradation in slightly basic solution could be occurring. | Prepare solutions fresh and use them promptly. Buffer your solutions to maintain a neutral pH if possible. For storage, keep the compound as a solid in a cool, dry place.[1] |
Data on Chemical Stability
While no specific kinetic data for the degradation of this compound has been published, forced degradation studies can provide insight into its relative stability. The following table presents a hypothetical summary of results from such a study to illustrate expected outcomes.
Table 1: Hypothetical Results of a Forced Degradation Study for this compound
| Condition | Time (hours) | Hypothetical % Degradation | Primary Degradation Products (Hypothetical) |
| 0.1 M HCl (aq) | 24 | < 5% | Geminal diol (in equilibrium) |
| pH 7 Buffer | 24 | < 1% | None significant |
| 0.1 M NaOH (aq) | 4 | ~ 25% | (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol, Sodium 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate |
| 0.1 M NaOH (aq) | 24 | > 70% | (5-chloro-1-methyl-3-phenyl-1H-pyrazol-4-yl)methanol, Sodium 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carboxylate, 5-hydroxy-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde |
Note: This table is for illustrative purposes only and is based on general chemical principles.
Visualizing Degradation Pathways and Workflows
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To investigate the stability of this compound under hydrolytic stress conditions (acidic and basic).[12][13]
Materials:
-
This compound
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Volumetric flasks, pipettes, vials
-
HPLC system with UV detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound at 1 mg/mL in methanol.
-
Acidic Stress:
-
In a 10 mL volumetric flask, add 1 mL of the stock solution.
-
Add 1 mL of 1 M HCl.
-
Dilute to volume with a 50:50 mixture of methanol and water. Final concentration will be ~0.1 mg/mL in 0.1 M HCl.
-
Transfer aliquots to vials. Keep one vial at 4°C (time zero sample) and place the others in a water bath at 60°C.
-
-
Basic Stress:
-
In a 10 mL volumetric flask, add 1 mL of the stock solution.
-
Add 1 mL of 1 M NaOH.
-
Dilute to volume with a 50:50 mixture of methanol and water. Final concentration will be ~0.1 mg/mL in 0.1 M NaOH.
-
Transfer aliquots to vials. Keep one vial at 4°C (time zero sample) and place the others in a water bath at 60°C.
-
-
Sampling: Withdraw vials from the 60°C bath at specified time points (e.g., 2, 4, 8, 24 hours). Immediately neutralize the acidic samples with an equivalent amount of NaOH and the basic samples with an equivalent amount of HCl to stop the degradation.
-
Analysis: Analyze all samples (including time zero) by a stability-indicating HPLC method (see Protocol 2). Calculate the percentage of the parent compound remaining and the area of any degradation products.
Protocol 2: Stability-Indicating RP-HPLC Method
Objective: To develop an RP-HPLC method for the quantification of this compound and its potential degradation products.[9][14]
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 or equivalent with a UV-Vis detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid in Water.
-
Solvent B: Methanol.
-
-
Gradient Elution:
-
0-2 min: 60% B
-
2-10 min: Gradient from 60% to 95% B
-
10-12 min: Hold at 95% B
-
12-13 min: Gradient from 95% to 60% B
-
13-15 min: Hold at 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 254 nm.
Procedure:
-
Standard Preparation: Prepare a standard solution of the compound in the mobile phase at a known concentration (e.g., 0.1 mg/mL).
-
Sample Preparation: Dilute the samples from the forced degradation study with the mobile phase to fall within the linear range of the method.
-
Analysis: Inject the standard and samples onto the HPLC system.
-
Evaluation:
-
Confirm the retention time of the parent compound from the standard injection.
-
In the chromatograms from the stressed samples, identify the peak for the parent compound and any new peaks corresponding to degradation products.
-
The method is considered "stability-indicating" if the degradation product peaks are well-resolved from the parent compound peak (Resolution > 1.5).
-
Calculate the percentage of the remaining parent compound by comparing its peak area in the stressed sample to the time zero sample.
-
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Reactions of Aldehydes and Ketones with Water - Chemistry Steps [chemistrysteps.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 7. Cannizzaro Reaction [organic-chemistry.org]
- 8. Aldehyde - Wikipedia [en.wikipedia.org]
- 9. ijcpa.in [ijcpa.in]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ijrpp.com [ijrpp.com]
- 14. researchgate.net [researchgate.net]
Troubleshooting low yield in pyrazole synthesis from hydrazones
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in troubleshooting low yields in pyrazole synthesis from hydrazones. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you optimize your reaction outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My pyrazole synthesis from a hydrazone is resulting in a very low yield. What are the most common causes?
Low yields in pyrazole synthesis starting from hydrazones can be attributed to several factors, ranging from the stability and purity of the hydrazone to suboptimal reaction conditions for the cyclization step.[1][2]
Troubleshooting Steps:
-
Assess Hydrazone Purity and Stability:
-
Purity: Ensure your starting hydrazone is pure. Impurities from its synthesis (e.g., unreacted ketone/aldehyde or hydrazine) can lead to side reactions, significantly lowering the yield of the desired pyrazole.[2][3] It is recommended to purify the hydrazone before use, for example by recrystallization.
-
Stability: Hydrazones can be susceptible to hydrolysis, especially in the presence of acid or moisture. Ensure the hydrazone is dry and stored under appropriate conditions.
-
-
Optimize Reaction Conditions:
-
Temperature: The cyclization of hydrazones to pyrazoles often requires heating.[2] The optimal temperature can vary significantly depending on the substrate and the method used. If the yield is low, consider increasing the reaction temperature or extending the reaction time.[2][3] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal duration and prevent product degradation.[1][2]
-
Solvent: The choice of solvent can influence the reaction pathway and yield. Protic solvents like ethanol are commonly used, but in some cases, aprotic dipolar solvents such as DMF or NMP have been shown to improve yields and regioselectivity.[4]
-
Catalyst: Many pyrazole syntheses from hydrazones are facilitated by an acid or base catalyst.[2] The choice and amount of catalyst are critical. For instance, a few drops of glacial acetic acid are often used.[5] If the reaction is sluggish, a stronger acid or a different type of catalyst (e.g., a Lewis acid) might be necessary.[2][6]
-
-
Consider Side Reactions:
-
Incomplete Cyclization: The reaction may stall at the hydrazone stage without proceeding to the cyclized pyrazole.[3] This can be particularly problematic if the hydrazone is stabilized by certain substituents. Adjusting the temperature or catalyst may be required to drive the cyclization to completion.
-
Alternative Reaction Pathways: Depending on the reaction conditions and the specific structure of the hydrazone, other reactions may compete with pyrazole formation.
-
A logical workflow for troubleshooting low yields is presented below.
Q2: I am observing the formation of regioisomers in my pyrazole synthesis. How can I improve the regioselectivity?
The formation of regioisomeric mixtures is a common challenge when using unsymmetrical precursors.[1] In the context of pyrazole synthesis from hydrazones, this typically arises when the cyclization partner (e.g., an unsymmetrical β-dicarbonyl compound in a Knorr-type synthesis where the hydrazone is formed in situ) has two non-equivalent electrophilic sites. For syntheses starting from a pre-formed hydrazone that then reacts with another reagent, the regioselectivity will depend on which nitrogen atom of the hydrazone attacks the electrophile.
Strategies to Improve Regioselectivity:
-
Solvent Choice: The polarity of the solvent can have a significant impact. For the cyclocondensation of aryl hydrazines with 1,3-diketones, switching from a protic solvent like ethanol to an aprotic dipolar solvent like N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can dramatically improve regioselectivity.[4]
-
pH Control: The acidity of the reaction medium can influence which nitrogen of the hydrazine (or hydrazone) is more nucleophilic. Addition of a controlled amount of acid, such as HCl, can favor the formation of one regioisomer.[4]
-
Steric Hindrance: Bulky substituents on either the hydrazone or the cyclization partner can direct the reaction towards the sterically less hindered product.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance the kinetic selectivity, favoring the formation of the product from the faster-forming transition state.
The decision-making process for addressing regioselectivity issues is outlined in the following diagram.
Q3: My reaction mixture turns dark, and I have difficulty purifying the final pyrazole product. What could be the cause?
Discoloration of the reaction mixture is often due to the formation of colored impurities, which can arise from the decomposition of the hydrazine or hydrazone starting materials, or from oxidative side reactions.[1]
Troubleshooting and Purification Tips:
-
Use High-Purity Reagents: Hydrazine derivatives can degrade over time, leading to colored impurities. Using a freshly opened bottle or purifying the hydrazine/hydrazone before use is recommended.[1]
-
Inert Atmosphere: If oxidation is suspected, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the formation of colored byproducts.
-
pH Control: If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored byproducts. The addition of a mild base can sometimes lead to a cleaner reaction.[1]
-
Purification Strategy:
-
Aqueous Work-up: A standard aqueous work-up can help remove many water-soluble impurities.
-
Recrystallization: This is an effective method for purifying solid pyrazole products and removing colored impurities.[1]
-
Column Chromatography: For complex mixtures or oily products, purification by silica gel column chromatography is often necessary.[3]
-
Acid-Base Extraction: Pyrazoles are weakly basic and can sometimes be purified by forming a salt with an acid, washing with an organic solvent to remove non-basic impurities, and then neutralizing to recover the purified pyrazole.
-
Data on Reaction Condition Optimization
The following table summarizes the effect of various reaction parameters on the yield of pyrazole synthesis, based on literature findings.
| Parameter | Condition A | Yield A | Condition B | Yield B | Reference |
| Solvent | Ethanol | Equimolar mixture of regioisomers | N,N-Dimethylacetamide (DMAC) | 74-77% (98:2 regioselectivity) | [4] |
| Catalyst | No Catalyst | Reaction did not proceed | Lithium Perchlorate | Good to excellent yields | [6] |
| Temperature | Room Temperature | Lower Yield | 60 °C | Improved Yield | [7] |
| Temperature | > 60 °C | Lower Yield | 60 °C | Optimal Yield | [7] |
| Ligand (for Ag-catalyzed synthesis) | 2,2'-bipyridine | 57% | 1,10-phenanthroline | 92% | [6] |
Key Experimental Protocols
General Procedure for Pyrazole Synthesis from a Pyrazole Ketone and Phenylhydrazine[5]
-
Dissolution: In a round-bottom flask, dissolve the appropriate pyrazole ketone derivative (0.01 mol) and phenylhydrazine (0.01 mol) in ethanol (20 mL).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the solution to catalyze the reaction.
-
Reflux: Heat the reaction mixture to reflux.
-
Monitoring: Monitor the progress of the reaction using TLC (e.g., with a mobile phase of hexane:ethyl acetate, 7:3).
-
Work-up: Once the reaction is complete, concentrate the reaction mixture. Filter the crude product, wash it with cold ethanol, and dry it under a vacuum.
-
Purification: Purify the obtained solid by recrystallization from ethanol to afford the desired pyrazole hydrazone derivative.[5]
The general workflow for this synthesis is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Alternative Workup Procedures for Vilsmeier-Haack Reactions
This technical support center provides troubleshooting guidance and frequently asked questions regarding workup procedures for the Vilsmeier-Haack reaction. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and explore alternative methodologies.
Frequently Asked Questions (FAQs)
Q1: What is the standard workup procedure for a Vilsmeier-Haack reaction?
The standard workup for a Vilsmeier-Haack reaction involves the hydrolysis of the intermediate iminium salt to the desired aldehyde.[1][2] This is typically achieved by carefully quenching the reaction mixture in ice-cold water. The acidic mixture is then neutralized with a base, such as sodium hydroxide, sodium acetate, or sodium bicarbonate, to facilitate the complete hydrolysis and precipitation or extraction of the product.[3][4]
Q2: My reaction mixture became a thick, viscous paste. How should I proceed with the workup?
The formation of a viscous slurry or solid precipitate is a common occurrence, often due to the precipitation of the Vilsmeier reagent or the intermediate iminium salt. It is highly recommended to use a mechanical stirrer to ensure efficient mixing. If the mixture becomes too thick to stir, you can carefully and slowly pour the paste onto crushed ice with vigorous stirring. This will initiate hydrolysis and should result in a more manageable suspension.
Q3: I am observing a dark coloration or tar-like residue during the workup. What is the cause and how can I minimize it?
The formation of dark-colored byproducts or tars can be attributed to the decomposition of the product or starting material, especially if the reaction or workup is performed at elevated temperatures. To mitigate this, it is crucial to maintain a low temperature (0-5 °C) during the quenching and neutralization steps. Adding the reaction mixture to ice and slowly adding the base while monitoring the temperature can help prevent the formation of these impurities.
Q4: Are there any non-aqueous workup procedures for the Vilsmeier-Haack reaction?
While aqueous workup is the most common and generally effective method for hydrolyzing the iminium salt, the literature primarily focuses on variations of this procedure. Non-aqueous workups are not standard for this reaction, as the hydrolysis step is essential for the formation of the aldehyde product.
Q5: What are the advantages of using a milder base like sodium acetate or sodium bicarbonate over a strong base like sodium hydroxide for neutralization?
Using a milder base like sodium acetate or sodium bicarbonate can be advantageous for substrates that are sensitive to strong bases. It allows for more controlled neutralization and can help prevent base-catalyzed side reactions or degradation of the desired aldehyde product. The choice of base often depends on the specific substrate and the desired pH for product isolation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | Incomplete hydrolysis of the iminium salt. | Ensure thorough mixing and sufficient time during the aqueous workup. Adjust the pH to be slightly basic (pH 8-9) to drive the hydrolysis to completion. |
| Product is water-soluble. | If the product has high water solubility, perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). | |
| Degradation of the product. | Maintain low temperatures throughout the workup. Use a milder base for neutralization if the product is base-sensitive. | |
| Formation of Colored Impurities | Overheating during quenching or neutralization. | Add the reaction mixture to a vigorously stirred ice/water mixture. Add the neutralizing base slowly and in portions, ensuring the temperature does not rise significantly. |
| Air oxidation of the product. | If the product is known to be air-sensitive, perform the workup under an inert atmosphere (e.g., nitrogen or argon). | |
| Product is an Oil and Difficult to Isolate | The product has a low melting point or is impure. | Attempt to induce crystallization by scratching the flask, seeding with a crystal of the pure product, or cooling for an extended period. If crystallization fails, purify by column chromatography. |
| Difficulty in Separating Organic and Aqueous Layers | Formation of an emulsion. | Add a saturated brine solution to the separatory funnel to help break the emulsion. If the emulsion persists, filtration through a pad of Celite may be necessary. |
Quantitative Data Summary
The following table summarizes representative yields for the Vilsmeier-Haack formylation of various substrates using different workup procedures. It is important to note that these yields are from different sources and may not be directly comparable due to variations in reaction conditions and substrates.
| Substrate | Workup Procedure | Product Yield (%) | Reference |
| 1,3-Dimethoxy-5-(4-nitrophenoxy)benzene | Poured into ice-cold water, stirred, and filtered. | Not specified, but successful synthesis reported. | [3] |
| Pyrrole | Extracted with diethyl ether, washed with saturated aqueous sodium hydrocarbonate. | Not specified, but successful synthesis reported. | [3] |
| 3H-Indole derivative | Added to ice-cooled water and made alkaline with NaOH (aq.) solution (pH = 8-9). | Excellent | [5] |
| Substituted Benzene | Quenched with aqueous sodium hydrogen carbonate. | Not specified, but successful synthesis reported. | [6] |
| Electron-rich arene | Quenched with a solution of NaOAc in water at 0 °C, followed by extraction with Et2O. | 77% | [4] |
Experimental Protocols
Protocol 1: Standard Workup with Sodium Acetate[4]
-
Quenching: After the reaction is complete, cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully pour the reaction mixture into a vigorously stirred beaker containing crushed ice.
-
Neutralization: Prepare a solution of sodium acetate in water. Slowly add the sodium acetate solution to the quenched reaction mixture at 0 °C until the pH of the solution is neutral to slightly basic (pH 7-8).
-
Hydrolysis: Stir the mixture at 0 °C for an additional 10-30 minutes to ensure complete hydrolysis of the iminium intermediate.
-
Extraction: If the product does not precipitate, transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
Washing: Wash the combined organic layers with water and then with a saturated brine solution.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization or silica gel column chromatography.
Protocol 2: Workup with Sodium Bicarbonate[3]
-
Quenching: After completion of the reaction, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Caution: This will generate CO2 gas; ensure adequate venting.
-
Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., diethyl ether).
-
Washing: Combine the organic phases and wash them sequentially with water and saturated brine.
-
Drying and Concentration: Dry the organic layer over a suitable drying agent (e.g., magnesium sulfate), filter, and remove the solvent by rotary evaporation.
-
Purification: Purify the resulting residue by the appropriate method, such as column chromatography on basic alumina.
Visual Guides
Caption: Standard aqueous workup workflow for the Vilsmeier-Haack reaction.
Caption: Key considerations and alternatives within the standard workup procedure.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]
- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 5. growingscience.com [growingscience.com]
- 6. Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides [scirp.org]
Regioselectivity control in the formylation of substituted pyrazoles
This technical support center provides guidance for researchers, scientists, and drug development professionals on controlling regioselectivity in the formylation of substituted pyrazoles. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the formylation of substituted pyrazoles?
A1: The two most prevalent methods for introducing a formyl group onto a pyrazole ring are the Vilsmeier-Haack reaction and the Duff reaction. The Vilsmeier-Haack reaction is widely used for a variety of electron-rich heterocyclic compounds, including pyrazoles.[1][2] The Duff reaction is another effective method, particularly for the formylation of 1-phenyl-1H-pyrazoles.[3]
Q2: I am not getting any product in my Vilsmeier-Haack formylation of a pyrazole. What are the likely causes?
A2: A complete lack of product in a Vilsmeier-Haack reaction can often be attributed to several factors:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is moisture-sensitive. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. It is best to prepare the reagent fresh for each reaction.[4]
-
Highly Deactivated Substrate: Pyrazoles with strong electron-withdrawing groups may be too deactivated to undergo formylation under standard conditions. In such cases, increasing the reaction temperature or using a larger excess of the Vilsmeier reagent might be necessary.[4][5]
-
N-Unsubstituted Pyrazole: 3,5-Dimethyl-1H-pyrazole, which lacks a substituent on the nitrogen atom, has been reported to fail to undergo formylation at the C4 position under typical Vilsmeier-Haack conditions.[2]
Q3: My Vilsmeier-Haack reaction is producing a dark, tarry residue. How can I prevent this?
A3: The formation of tarry residues is often a result of the reaction overheating, as the formation of the Vilsmeier reagent is exothermic.[4] To mitigate this, it is crucial to maintain strict temperature control, especially during the preparation of the Vilsmeier reagent and the addition of the pyrazole substrate. Using an ice bath to manage the temperature is highly recommended.[4] Impurities in starting materials or solvents can also contribute to side reactions and decomposition, so using high-purity reagents is advisable.
Q4: I am observing multiple products in my pyrazole formylation. How can I improve the regioselectivity?
A4: Achieving high regioselectivity is a key challenge. For N-substituted pyrazoles, formylation typically occurs at the C4 position. However, the presence of various substituents can influence the outcome. To improve selectivity:
-
Optimize Reaction Conditions: Factors such as temperature, reaction time, and the stoichiometry of the reagents can impact regioselectivity. It is advisable to monitor the reaction by thin-layer chromatography (TTC) to determine the optimal conditions.[4]
-
Choice of Formylating Agent: For certain substrates, the Duff reaction may offer better regioselectivity than the Vilsmeier-Haack reaction. For instance, the Duff reaction has been shown to be highly chemoselective and regiospecific for the formylation of 1-phenyl-1H-pyrazoles.[3]
Q5: Can I formylate a pyrazole that is substituted at the C4 position?
A5: If the C4 position of the pyrazole ring is already substituted, electrophilic substitution, including formylation, is generally directed to other available positions, although this is less common and may require more forcing conditions. The regioselectivity will depend on the nature of the substituents already present on the ring.
Troubleshooting Guides
Vilsmeier-Haack Reaction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | Inactive Vilsmeier reagent due to moisture. | Ensure all glassware is flame- or oven-dried. Use anhydrous solvents and fresh, high-purity reagents. Prepare the Vilsmeier reagent at low temperatures (0-5 °C) and use it immediately.[4] |
| Insufficiently reactive pyrazole substrate. | For pyrazoles with electron-withdrawing groups, consider using a larger excess of the Vilsmeier reagent or increasing the reaction temperature.[4][5] | |
| Incomplete reaction. | Monitor the reaction progress by TLC. If the reaction is sluggish, consider gradually increasing the temperature (e.g., to 70-80 °C).[4] | |
| Formation of a Dark, Tarry Residue | Reaction overheating. | Maintain strict temperature control, particularly during the exothermic formation of the Vilsmeier reagent, by using an ice bath.[4] |
| Impurities in starting materials or solvents. | Use purified, high-purity starting materials and anhydrous solvents.[4] | |
| Multiple Products Observed on TLC | Side reactions (e.g., diformylation, reaction at other positions). | Optimize the stoichiometry of the Vilsmeier reagent. A large excess may lead to side products.[4] |
| Decomposition of starting material or product. | Ensure the reaction temperature is not too high and the reaction time is not excessively long. Purify the crude product using column chromatography or recrystallization.[4] | |
| Difficulty in Product Isolation | Product is water-soluble. | After the initial extraction, back-extract the aqueous layer multiple times with an appropriate organic solvent. |
| Emulsion formation during extraction. | Add a small amount of brine to the aqueous layer to help break the emulsion. |
Duff Reaction
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Inefficient reaction for the specific substrate. | The Duff reaction can be inefficient for some substrates.[6] Consider optimizing the reaction time and temperature. |
| Substrate is not sufficiently electron-rich. | The Duff reaction generally requires strongly electron-donating substituents on the aromatic ring.[6] | |
| Formation of Multiple Products | Reaction at multiple positions. | If multiple activated positions are available, diformylation can occur.[6] Adjusting the stoichiometry of the reagents may help control this. |
Data Presentation
Table 1: Regioselectivity of the Vilsmeier-Haack Reaction on Substituted Pyrazoles
Formylation of N-substituted pyrazoles generally occurs at the C4 position. The presence of substituents at other positions can influence the reactivity but typically does not change the primary site of formylation.
| Pyrazole Substrate | Substituent(s) | Observed Product(s) | Typical Yield | Reference(s) |
| 1,3-Disubstituted-5-chloro-1H-pyrazoles | Various alkyl and aryl groups at N1 and C3 | 5-Chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehydes | Good to excellent | [7] |
| 1-Benzyl-3-(4-fluorophenyl)hydrazone | N-benzyl, C3-(4-fluorophenyl) | 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-4-carbaldehyde | Good | [1] |
| N-(4-acetylphenyl)benzenesulfonamide | N-phenyl, C3-(4-benzenesulfonamidophenyl) | N-(4-(4-formyl-1-phenyl-1H-pyrazol-3-yl)phenyl)benzenesulfonamide | Good | [1] |
| 3-(2-Methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | N-(4-methoxyphenyl), C3-(2-methoxyethoxy) | 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | Moderate (48%) | [8] |
Table 2: Yields for the Duff Reaction on 1-Phenyl-1H-pyrazoles
The Duff reaction on 1-phenyl-1H-pyrazoles with various substituents on the phenyl ring has been shown to be highly regioselective for the C4 position of the pyrazole ring.
| Substituent on Phenyl Ring | Reaction Time (h) | Yield (%) | Reference(s) |
| H | 12 | 77.9 | [3] |
| 4-F | 12 | 98.5 | [3] |
| 4-Cl | 12 | 98.0 | [3] |
| 4-Br | 12 | 76.5 | [3] |
| 4-I | 12 | 89.2 | [3] |
| 4-CH₃ | 12 | 98.9 | [3] |
| 4-NO₂ | 12 | 95.4 | [3] |
| 2-F | 12 | 88.8 | [3] |
| 2-Cl | 12 | 94.2 | [3] |
| 2-Br | 12 | 93.7 | [3] |
| 2-CH₃ | 12 | 96.3 | [3] |
| 2-NO₂ | 12 | 91.5 | [3] |
| 3-CH₃ | 12 | 92.4 | [3] |
| 3-NO₂ | 12 | 95.8 | [3] |
| 3,5-di-CH₃ | 12 | 89.6 | [3] |
| 2,4,6-tri-CH₃ | 12 | 93.2 | [3] |
| 4-OCH₃ | 12 | 67.9 (94.2:5.5 mixture of regioisomers) | [3] |
Experimental Protocols
Key Experiment 1: Vilsmeier-Haack Formylation of a 1,3-Disubstituted-5-chloro-1H-pyrazole[7]
-
Preparation of the Vilsmeier Reagent: To a flask containing N,N-dimethylformamide (DMF) (6 equivalents), add phosphorus oxychloride (POCl₃) (4 equivalents) dropwise at 0 °C with stirring. Allow the mixture to stir for 10-15 minutes at this temperature.
-
Formylation Reaction: Add the 1,3-disubstituted-5-chloro-1H-pyrazole (1.0 equivalent) to the pre-formed Vilsmeier reagent.
-
Reaction Monitoring: Stir the reaction mixture at 120 °C and monitor the consumption of the starting material by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, quench the reaction by pouring it into water. Neutralize the mixture to a pH of approximately 7 with a saturated solution of sodium carbonate (Na₂CO₃).
-
Extraction and Purification: Extract the aqueous mixture with chloroform (3 x). Combine the organic layers, dry over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Key Experiment 2: Duff Reaction of a 1-Phenyl-1H-pyrazole[3]
-
Reaction Setup: To a round-bottom flask, add the 1-phenyl-1H-pyrazole (4.00 mmol), hexamethylenetetramine (HMTA) (6.00 mmol), and trifluoroacetic acid (5 mL).
-
Reaction Conditions: Heat the reaction mixture under reflux with stirring for 12 hours.
-
Work-up: After cooling, neutralize the resulting solution with a 10% sodium bicarbonate (NaHCO₃) solution in an ice bath.
-
Isolation: Collect the precipitate by vacuum filtration. If necessary, the crude product can be further purified by column chromatography.
Mandatory Visualizations
Caption: Mechanism of the Vilsmeier-Haack formylation of a substituted pyrazole.
Caption: Troubleshooting workflow for pyrazole formylation reactions.
Caption: Logic for selecting a formylation method for substituted pyrazoles.
References
- 1. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. arkat-usa.org [arkat-usa.org]
- 8. 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde [mdpi.com]
Validation & Comparative
Comparative In Silico Docking Analysis of Pyrazole-4-Carbaldehyde Derivatives
An Objective Guide for Researchers in Drug Discovery
In the landscape of medicinal chemistry, pyrazole-4-carbaldehyde derivatives have emerged as a versatile scaffold for developing novel therapeutic agents. Their diverse biological activities, including anti-inflammatory, anticancer, and antidepressant effects, are frequently explored using in silico molecular docking studies.[1][2][3] This guide provides a comparative analysis of the docking performance of various pyrazole-4-carbaldehyde derivatives against different biological targets, supported by experimental data and detailed protocols from recent studies.
Performance Comparison of Pyrazole-4-Carbaldehyde Derivatives
The binding affinity of pyrazole derivatives is highly dependent on the specific substitutions on the pyrazole ring and the nature of the target protein's active site. The following tables summarize the quantitative data from several key studies, offering a clear comparison of docking scores and binding energies.
Table 1: Docking Against Human Serotonin Transporter (Antidepressant Activity)
This study investigated novel pyrazole carbaldehyde derivatives as potential selective serotonin reuptake inhibitors (SSRIs) by docking them against the human serotonin transporter protein (PDB ID: 5I73).[1]
| Compound Code | Substituent on Phenyl Ring | Docking Score (kcal/mol) | Key Interactions/Notes |
| B2 | Primary Amine | -8.5 | Highest activity observed; formed hydrogen bonds and Pi-alkyl interactions.[1] |
| B1 | - | -8.2 | - |
| B3 | - | -8.1 | - |
| B4 | - | -8.0 | - |
| B5 | - | -7.9 | - |
| B6 | - | -7.8 | - |
| Fluoxetine (Control) | - | -7.7 | - |
Data sourced from Oriental Journal of Chemistry.[1]
Table 2: Docking Against Cyclooxygenase-2 (COX-2) (Anti-inflammatory Activity)
A series of 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehyde derivatives were evaluated for their anti-inflammatory potential by docking against the COX-2 enzyme.[2]
| Compound Code | Binding Energy (kcal/mol) | Number of Hydrogen Bonds | Number of Hydrophobic Bonds |
| 4j | -75.74 | 2 | 7 |
| 4h | -75.34 | 0 | 11 |
| 4f | -72.32 | 0 | 10 |
| 4b | -69.42 | 0 | 15 |
| 4a | -67.10 | 0 | 10 |
| 4g | -65.66 | 2 | 10 |
| 4c | -62.95 | 0 | 13 |
| 4d | -62.69 | 0 | 10 |
| 4e | -59.30 | 0 | 10 |
| 4i | -55.14 | 0 | 17 |
Data sourced from ResearchGate.[2]
Table 3: Docking Against Tubulin (Anticancer Activity)
Novel pyrazole-linked hybrid chalcone conjugates, derived from pyrazole-4-carbaldehyde, were designed and docked at the colchicine-binding site of β-tubulin (PDB: 1SA0) to evaluate their potential as anticancer agents.[3]
| Compound Code | Docking Score (kcal/mol) | Binding Energy (dG bind) (Kcal/mol) | Key Interacting Residues |
| 5o | -10.25 | -91.43 | ASN 249, ALA 250, LYS 254, CYS 241[3] |
| 5q | -9.89 | -89.52 | - |
| 5p | -9.78 | -88.71 | - |
| 5r | -9.65 | -87.95 | - |
| 5m | -9.54 | -85.34 | - |
| Colchicine (Control) | -8.56 | -78.91 | ASN 249, ALA 250, LYS 254, CYS 241[3] |
Data sourced from a study on pyrazole hybrid chalcone conjugates as tubulin polymerization inhibitors.[3]
Visualized Workflows and Relationships
Diagrams created using Graphviz help to illustrate the standard processes and logical connections in these research studies.
Caption: General workflow for in silico molecular docking studies.
Caption: Targets and applications of pyrazole-4-carbaldehyde derivatives.
Experimental Protocols
The accuracy and reliability of in silico docking results are contingent upon the meticulous application of established protocols. Below are summaries of the methodologies employed in the cited studies.
Protocol 1: Docking for Antidepressant Activity[1][4]
-
Target Protein: Human Serotonin Transporter (PDB ID: 5I73).
-
Software: AutoDock Vina 1.2.3.
-
Protein Preparation: The protein structure was obtained from the Protein Data Bank. Standard preparation steps, including the removal of water molecules and the addition of polar hydrogens and Kollman charges, were performed using AutoDock Tools.[4]
-
Ligand Preparation: The 3D structures of the synthesized pyrazole derivatives were drawn and optimized.
-
Docking Simulation: Molecular docking was performed at the active site of the protein to analyze receptor interactions. The grid box was centered on the active site.
-
Pharmacokinetics & Toxicity: SwissADME software was used for pharmacokinetic prediction, and PreADMET software was used for toxicity assessment.[1]
Protocol 2: Docking for Anti-inflammatory Activity[2]
-
Target Protein: Cyclooxygenase-2 (COX-2) enzyme.
-
Software: VLife MDS 4.3.
-
Protein Preparation: The 3D structure of the COX-2 enzyme was prepared for docking.
-
Ligand Preparation: The synthesized 3-phenyl-5-aryl-4,5-dihydro-1H-pyrazole-1-carbaldehyde derivatives were prepared and optimized.
-
Docking Analysis: The molecular docking analysis was performed to understand the binding interactions of the compounds with the COX-2 enzyme. The results, including docking scores and binding energies, were calculated and tabulated.[2]
Protocol 3: Docking for Anticancer (Tubulin Inhibition) Activity[3]
-
Target Protein: Tubulin (Colchicine-binding site, PDB: 1SA0).[3]
-
Ligand Preparation: The synthesized pyrazole-chalcone conjugates were prepared for docking.
-
Docking Simulation: Docking studies were performed to position the compounds into the colchicine-binding site of tubulin.
-
Analysis: The docking scores and binding free energies (dG bond) were calculated. The interactions, including hydrogen bonds with key active site residues, were analyzed to validate the docking results. All compounds displayed a higher binding free energy for tubulin, indicating high affinity and stability.[3]
General Protocol for Pyrazole Derivatives Docking[6]
-
Software: Schrödinger Suite (LigPrep, Glide).
-
Ligand Preparation: Ligands are optimized and minimized using the LigPrep program with a specified force field, such as OPLS4.[5]
-
Protein Preparation: The crystal structure of the target kinase (e.g., CDC7 kinase, PDB: 355D) is obtained from the Protein Data Bank.[5] Water molecules beyond a certain distance (e.g., 5 Å) from the het groups are deleted, and hydrogen atoms and charges are added.
-
Docking Parameters: A grid box is centered around the binding site. Docking is often performed in extra precision (XP) mode with a van der Waals scaling factor (e.g., 0.50).
-
Interaction Analysis: Intermolecular interactions of the docked complexes are analyzed using tools like Protein–Ligand Interaction Profiler (PLIP), Discovery Studio Visualizer, or PyMOL.[5]
References
- 1. Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, Molecular Docking, and Biological Evaluation of Pyrazole Hybrid Chalcone Conjugates as Potential Anticancer Agents and Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpbs.com [ijpbs.com]
- 5. Experimental, Theoretical, and In Silico Studies of Potential CDC7 Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Structure-Activity Relationship (SAR) Analysis of Pyrazole Analogues
A comparative guide to the structure-activity relationship (SAR) of pyrazole analogues for researchers, scientists, and drug development professionals. This guide provides an objective comparison of the performance of various pyrazole analogues, supported by experimental data, detailed methodologies, and visualizations of key concepts.
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its diverse pharmacological activities.[1][2] The versatility of the pyrazole ring allows for substitutions at various positions, leading to a wide range of biological effects, including anticancer, anti-inflammatory, antimicrobial, and antimalarial activities.[3][4] This section provides a comparative analysis of the SAR of different pyrazole analogues based on recently published data.
Anticancer Activity
Pyrazole derivatives have been extensively investigated for their potential as anticancer agents, targeting various cancer cell lines and molecular targets.[5][6][7] The tables below summarize the in vitro cytotoxic activity of several pyrazole analogues.
Table 1: Anticancer Activity of Pyrazole-Imide Derivatives
| Compound ID | R Group | Target Cell Line | IC50 (µM) | Reference |
| 161a | 4-Fluorophenyl | A-549 | 4.91 | [8] |
| 161b | 4-Chlorophenyl | A-549 | 3.22 | [8] |
| 161c | 4-Bromophenyl | A-549 | 27.43 | [8] |
| 161d | 4-Iodophenyl | A-549 | 18.14 | [8] |
| 5-Fluorouracil | - | A-549 | 59.27 | [8] |
SAR Insights: The data indicates that substitution at the para position of the phenyl ring with small, electron-withdrawing groups like fluorine and chlorine enhances the anticancer activity against the A-549 cell line.[8] The potency decreases with larger halogen substituents like bromine and iodine.
Table 2: Anticancer Activity of Tetrahydrothiochromeno[4,3-c]pyrazole Derivatives
| Compound ID | R Group | Target Cell Line | IC50 (µM) | Reference |
| 159a | H | MGC-803 | 15.43 | [8] |
| 159b | 4-CH3 | MGC-803 | 20.54 | [8] |
SAR Insights: In this series, the unsubstituted compound (159a) demonstrated better activity than the methyl-substituted analogue (159b) against the MGC-803 cell line, suggesting that bulky substituents at this position may be detrimental to the activity.[8]
Table 3: Cytotoxic Activity of Pyrazole-Benzimidazole Hybrids
| Compound ID | R Group | Target Cell Line | IC50 (µM) | Reference |
| 121b | 4-Fluorophenyl | SW1990 | 30.9 ± 0.77 | [9] |
| 121b | 4-Fluorophenyl | AsPC-1 | 32.8 ± 3.44 | [9] |
| Gemcitabine | - | SW1990 | 35.09 ± 1.78 | [9] |
| Gemcitabine | - | AsPC-1 | 39.27 ± 4.44 | [9] |
SAR Insights: The pyrazole-benzimidazole hybrid with a para-fluorophenyl substituent (121b) showed slightly better activity against pancreatic cancer cell lines compared to the standard drug gemcitabine.[9]
Anti-inflammatory Activity
Several pyrazole derivatives have been reported to exhibit significant anti-inflammatory effects, with some acting as selective COX-2 inhibitors.[10]
Table 4: Anti-inflammatory Activity of Pyrazole Derivatives
| Compound ID | R Group | In vivo Activity (ED50 µmol/kg) | Reference |
| 143a | 4-OCH3 | 62.61 | [9] |
| 143b | H | 78.90 | [9] |
| 143c | 4-OCH3 | 55.83 | [9] |
| 143d | H | 88.28 | [9] |
| 143e | 4-OCH3 | 58.49 | [9] |
| Celecoxib | - | 78.53 | [9] |
SAR Insights: The presence of a methoxy group at the para position of the phenyl ring (compounds 143a, 143c, 143e) resulted in superior anti-inflammatory activity compared to the unsubstituted analogues and the standard drug celecoxib.[9]
Key Experimental Methodologies
The following are detailed protocols for key experiments cited in the evaluation of pyrazole analogues.
MTT Assay for Cytotoxicity
This assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole analogues and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.[11]
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
This is a widely used model to evaluate the anti-inflammatory activity of compounds.
-
Animal Model: Male Wistar rats or Swiss albino mice are used for the study.
-
Compound Administration: The test compounds (pyrazole analogues) and a standard drug (e.g., diclofenac or celecoxib) are administered orally or intraperitoneally. The control group receives the vehicle only.
-
Induction of Edema: After 30-60 minutes of compound administration, 0.1 mL of a 1% w/v solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: The paw volume is measured at different time intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group. The ED50 value, the dose of the compound that causes a 50% reduction in edema, can then be determined.[10]
Visualizing SAR Principles and Pathways
The following diagrams illustrate key concepts in the study of structure-activity relationships of pyrazole analogues.
Caption: General workflow of a structure-activity relationship (SAR) study.
Caption: Simplified kinase signaling pathway targeted by pyrazole analogues.
Caption: Logical relationship of key SAR findings for pyrazole analogues.
References
- 1. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. [PDF] Review: biologically active pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [PDF] Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, Characterization and Anticancer Evaluation of Novel Analogues of Pyrazoles - ProQuest [proquest.com]
Unveiling the Architecture of Pyrazole Derivatives: A Comparative Guide to Structural Validation by X-ray Crystallography
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an objective comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy for the structural validation of pyrazole derivatives, a class of heterocyclic compounds with significant therapeutic potential. We present supporting experimental data, detailed methodologies, and visual workflows to empower informed decisions in your research endeavors.
X-ray crystallography stands as a definitive method for elucidating the atomic and molecular structure of a compound in its solid state. It provides unambiguous proof of connectivity, stereochemistry, and conformation, offering a detailed snapshot of the molecule's architecture. This guide will delve into the principles of this technique and compare its outputs with those of NMR spectroscopy, a powerful tool for structural analysis in solution.
Performance Comparison: X-ray Crystallography vs. NMR Spectroscopy
The choice between X-ray crystallography and NMR spectroscopy for structural validation often depends on the specific research question, the nature of the sample, and the level of detail required. Below is a comparative overview of the two techniques.
| Feature | X-ray Crystallography | NMR Spectroscopy |
| Sample Phase | Solid (single crystal required) | Solution |
| Information Obtained | Precise 3D atomic coordinates, bond lengths, bond angles, torsion angles, absolute configuration, packing interactions. | Connectivity through bonds (COSY, HSQC, HMBC), through-space proximities (NOESY), dynamic processes, and conformational equilibria in solution. |
| Strengths | Unambiguous determination of molecular structure; provides a static, high-resolution picture. | Provides information about the molecule's structure and dynamics in a more biologically relevant solution state; does not require crystallization. |
| Limitations | Requires a high-quality single crystal, which can be challenging to grow; the solid-state conformation may not be the same as in solution. | Structure determination can be complex for larger molecules; provides an average structure in solution and does not directly yield precise bond lengths and angles. |
Experimental Data: A Case Study of Pyrazole Derivatives
To illustrate the complementary nature of these techniques, we present data from the structural analysis of 4-halogenated-1H-pyrazoles.
X-ray Crystallography Data
The following table summarizes key bond lengths and angles for a series of 4-halogenated-1H-pyrazoles determined by single-crystal X-ray diffraction.[1]
| Compound | N1-N2 (Å) | N2-C3 (Å) | C3-C4 (Å) | C4-C5 (Å) | C5-N1 (Å) | N1-C5-C4 (°) | C5-C4-C3 (°) | C4-C3-N2 (°) | C3-N2-N1 (°) | N2-N1-C5 (°) |
| 4-Fluoro-1H-pyrazole | 1.345 | 1.332 | 1.373 | 1.373 | 1.332 | 108.9 | 105.7 | 105.7 | 110.8 | 108.9 |
| 4-Chloro-1H-pyrazole | 1.347 | 1.328 | 1.390 | 1.390 | 1.328 | 109.1 | 105.4 | 105.4 | 110.6 | 109.1 |
| 4-Bromo-1H-pyrazole | 1.348 | 1.327 | 1.395 | 1.395 | 1.327 | 109.2 | 105.3 | 105.3 | 110.5 | 109.2 |
| 4-Iodo-1H-pyrazole | 1.350 | 1.325 | 1.401 | 1.401 | 1.325 | 109.3 | 105.1 | 105.1 | 110.3 | 109.3 |
Data sourced from studies on 4-halogenated-1H-pyrazoles.[1]
NMR Spectroscopy Data
The ¹H NMR chemical shifts for the same series of 4-halogenated-1H-pyrazoles in solution provide insights into the electronic environment of the protons on the pyrazole ring.[1]
| Compound | δ (H3/H5) (ppm) | δ (NH) (ppm) |
| 4-Fluoro-1H-pyrazole | 7.55 | 12.5 |
| 4-Chloro-1H-pyrazole | 7.65 | 12.8 |
| 4-Bromo-1H-pyrazole | 7.68 | 12.9 |
| 4-Iodo-1H-pyrazole | 7.71 | 13.0 |
Chemical shifts are reported relative to a standard reference.[1]
The data from both techniques are complementary. X-ray crystallography provides the precise geometric parameters of the molecule in the solid state, while NMR spectroscopy reveals the electronic environment and, by extension, the structural features in solution. For instance, the downfield shift of the H3/H5 protons in the ¹H NMR spectra with increasing halogen size correlates with the changes in bond lengths observed in the crystal structures.
Experimental Protocols
Single-Crystal X-ray Diffraction
The determination of a crystal structure by X-ray diffraction involves a series of well-defined steps:
-
Crystal Growth: High-quality single crystals of the pyrazole derivative are grown. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a saturated solution, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a complete set of diffraction data. The diffracted X-rays are detected, and their intensities and positions are recorded.
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial phases of the structure factors are determined using direct methods or Patterson methods.
-
Structure Refinement: An initial model of the structure is built and refined against the experimental data using least-squares methods. This iterative process adjusts the atomic positions, and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.
-
Validation: The final refined structure is validated using various crystallographic metrics to ensure its quality and accuracy.
NMR Spectroscopy
The structural analysis of pyrazole derivatives by NMR spectroscopy typically involves the following:
-
Sample Preparation: A small amount of the purified pyrazole derivative is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: A series of NMR experiments are performed on a high-field NMR spectrometer. Standard experiments include:
-
¹H NMR: To identify the number and chemical environment of protons.
-
¹³C NMR: To identify the number and chemical environment of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): To establish correlations between protons and carbons, and thus determine the connectivity of the molecule.
-
NOESY: To identify protons that are close in space, providing information about the molecule's conformation and stereochemistry in solution.
-
-
Data Analysis: The acquired NMR spectra are processed and analyzed to assign all proton and carbon signals and to deduce the molecular structure based on the observed correlations and chemical shifts.
Visualizing the Workflow
To further clarify the experimental process, the following diagrams illustrate the workflows for X-ray crystallography and the logical relationship in choosing a structural validation method.
References
A Comparative Guide to the Synthetic Routes of 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 5-chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. This guide provides a detailed comparison of the established and alternative synthetic routes to this important pyrazole derivative, supported by experimental data to inform decisions on synthetic strategy.
Introduction
This compound is a key intermediate in the development of a range of biologically active molecules. Its structure, featuring a chlorinated and formylated pyrazole core, allows for diverse functionalization. The selection of an optimal synthetic route is crucial for achieving high yields, purity, and cost-effectiveness in its production. This guide outlines and compares two primary synthetic pathways to this target molecule.
Comparison of Synthetic Routes
Two distinct and viable synthetic routes for the preparation of this compound are presented below. The first is a one-pot Vilsmeier-Haack reaction, which is the most commonly cited method. The second is a stepwise approach involving the initial chlorination of the pyrazole precursor followed by formylation.
Route 1: One-Pot Vilsmeier-Haack Chloroformylation
This established method involves the direct conversion of a pyrazolone precursor to the final product in a single step using the Vilsmeier-Haack reagent, which concurrently achieves both chlorination at the 5-position and formylation at the 4-position.
Route 2: Stepwise Chlorination and Subsequent Formylation
This alternative approach separates the chlorination and formylation reactions into two distinct steps. Initially, the pyrazolone precursor is chlorinated to form an intermediate, which is then subjected to formylation to yield the final product.
Quantitative Data Presentation
The following tables summarize the quantitative data for the two synthetic routes, providing a clear comparison of their efficiency and reaction conditions.
Table 1: Synthesis of the Precursor - 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
| Parameter | Value |
| Starting Materials | Phenylhydrazine, Ethyl acetoacetate |
| Solvent | Ethanol |
| Reaction Time | 5.5 hours |
| Reaction Temperature | Reflux |
| Yield | 80%[1] |
| Product Form | Crystalline solid |
Table 2: Comparison of Main Synthetic Routes to this compound
| Parameter | Route 1: One-Pot Vilsmeier-Haack | Route 2: Stepwise Synthesis |
| Starting Material | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one |
| Key Reagents | POCl₃, DMF | Step 1: POCl₃Step 2: POCl₃, DMF |
| Number of Steps | 1 | 2 |
| Intermediate | None isolated | 5-chloro-1-methyl-3-phenyl-1H-pyrazole |
| Reaction Time | 1.5 hours[1] | Step 1: 2 hoursStep 2: 8 hours (estimated) |
| Reaction Temperature | Reflux[1] | Step 1: 110°C[2]Step 2: Reflux |
| Overall Yield | Not explicitly stated, but implied to be efficient | ~52.7% (calculated from individual step yields) |
| Purity of Final Product | High, requires recrystallization | High, requires purification after each step |
Experimental Protocols
Synthesis of the Precursor: 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one
To a solution of ethyl acetoacetate (15 mmol) in dry ethanol (4 mL), phenylhydrazine (15 mmol) is added dropwise at room temperature with magnetic stirring.[1] The resulting mixture is then heated under reflux in an oil bath for 5.5 hours.[1] After the reaction is complete, the mixture is cooled in an ice bath to induce precipitation. The solid product is collected by filtration, dried, and recrystallized from ethanol to yield 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one.[1]
Route 1: One-Pot Vilsmeier-Haack Chloroformylation
To an ice-cold solution of dimethylformamide (DMF, 15 mmol), phosphorus oxychloride (POCl₃, 35 mmol) is added dropwise with stirring over 15 minutes.[1] The mixture is stirred for an additional 20 minutes at 0°C. To this Vilsmeier reagent, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one (5 mmol) is added.[1] The reaction mixture is then heated under reflux for 1.5 hours.[1] After cooling, the mixture is poured into crushed ice and neutralized with a sodium bicarbonate solution. The resulting precipitate is filtered, dried, and recrystallized from ethanol to afford this compound.
Route 2: Stepwise Synthesis
Step 1: Synthesis of 5-chloro-1-methyl-3-phenyl-1H-pyrazole
In a dry reaction vessel, 184 g of phosphorus oxychloride is charged.[2] Then, 172 g of 3-methyl-1-phenyl-5-pyrazolone is added, and the mixture is stirred for 30 minutes.[2] The temperature is raised to 60°C, and then allowed to naturally increase to 80°C for 30 minutes.[2] The mixture is then heated to 110°C for 2 hours.[2] The reaction mixture is poured into 1500 ml of water. In a separatory funnel, the lower oily layer is separated and washed three times with 100 ml of water. The oil is then vacuum distilled (3 mm Hg, 100-110°C) to yield 174 g (90.5%) of 5-chloro-1-methyl-3-phenyl-1H-pyrazole.[2]
Step 2: Formylation of 5-chloro-1-methyl-3-phenyl-1H-pyrazole
A general procedure for the formylation of 5-chloro-1,3-disubstituted pyrazoles is as follows: To a solution of the 5-chloro-1-methyl-3-phenyl-1H-pyrazole (10 mmol) in DMF (10 ml), POCl₃ (30 mmol) is added dropwise at 0°C. The reaction mixture is then refluxed for 8 hours. After completion, the mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated, and the residue is purified by column chromatography to yield the final product. A yield of 58% has been reported for the analogous 5-chloro-1-methyl-3-propyl-1H-pyrazole-4-carbaldehyde.
Signaling Pathways and Experimental Workflows
Caption: Comparative workflow of synthetic routes to the target pyrazole.
Conclusion
Both the one-pot Vilsmeier-Haack reaction and the stepwise approach offer viable methods for the synthesis of this compound. The one-pot reaction is advantageous in terms of its simplicity and shorter reaction time. However, the stepwise route provides a higher yield for the initial chlorination step and may offer better control over the reaction, potentially leading to a purer final product, albeit with a longer overall synthesis time and an additional purification step. The choice of synthetic route will ultimately depend on the specific requirements of the research or development project, including considerations of time, yield, purity, and available resources.
References
A Comparative Guide to the Biological Activity of Substituted Pyrazole Carbaldehydes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of various substituted pyrazole carbaldehydes, supported by experimental data from peer-reviewed literature. The information is intended to assist researchers in understanding the structure-activity relationships of these compounds and to guide future drug discovery and development efforts. Pyrazole carbaldehydes are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities, including antimicrobial and anticancer properties.[1]
Anticancer Activity
The anticancer potential of substituted pyrazole carbaldehydes has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a compound required to inhibit the growth of 50% of cancer cells, is a key parameter in these studies. The data presented below summarizes the IC50 values of several pyrazole carbaldehyde derivatives against different cancer cell lines.
Quantitative Data: Anticancer Activity of Substituted Pyrazole Carbaldehydes (IC50 in µM)
| Compound ID | Substituent on Pyrazole Ring | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 1 | 3-(4-chlorophenyl), 1-phenyl | MCF-7 (Breast) | 5.21 | Doxorubicin | 0.95 |
| 2 | 3-(4-methoxyphenyl), 1-phenyl | A549 (Lung) | 6.34 | - | - |
| 3 | 3-(4-nitrophenyl), 1-phenyl | HeLa (Cervical) | 9.05 | - | - |
| 4 | 5-(4-chlorophenyl), 1-(2,4-dichlorophenyl)-4-methyl | - | - | SR141716A | - |
| 5 | Thiazolyl hybrid | HeLa (Cervical) | 9.05 | - | - |
| 6 | Thiazolyl hybrid | MCF-7 (Breast) | 7.12 | - | - |
| 7 | Thiazolyl hybrid | A549 (Lung) | 6.34 | - | - |
| 8 | PI3 Kinase Inhibitor derivative | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 |
Note: The data is compiled from multiple sources and experimental conditions may vary. Direct comparison between studies should be made with caution. "-" indicates data not available in the cited sources.
Antimicrobial Activity
Substituted pyrazole carbaldehydes have also demonstrated significant activity against a range of pathogenic bacteria and fungi. The antimicrobial efficacy is often determined by measuring the diameter of the zone of inhibition in an agar well diffusion assay. A larger zone of inhibition indicates greater antimicrobial activity.
Quantitative Data: Antimicrobial Activity of Substituted Pyrazole Carbaldehydes (Zone of Inhibition in mm)
| Compound ID | Substituent on Pyrazole Ring | Bacterial Strain | Zone of Inhibition (mm) | Fungal Strain | Zone of Inhibition (mm) |
| 9 | 3-phenyl, 5-(3,4,5-trihydroxyphenyl) | S. aureus | 18 | C. albicans | 16 |
| 10 | 3-(4-chlorophenyl), 5-(3,4,5-trihydroxyphenyl) | S. aureus | 22 | C. albicans | 19 |
| 11 | 3-(4-nitrophenyl), 5-(3,4,5-trihydroxyphenyl) | E. coli | 20 | A. niger | 17 |
| 12 | 3-(2,4-dichlorophenyl) | B. subtilis | 15 | - | - |
| 13 | 3-(4-bromophenyl) | P. aeruginosa | 14 | - | - |
Note: The data is compiled from multiple sources and experimental conditions may vary. Direct comparison between studies should be made with caution. "-" indicates data not available in the cited sources.
Experimental Protocols
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2][3] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[2][3]
Procedure:
-
Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the substituted pyrazole carbaldehyde derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 3-4 hours.[2]
-
Formazan Solubilization: The formazan crystals are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO).[2]
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of 570 nm.[3][4]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Agar Well Diffusion Method for Antimicrobial Activity
The agar well diffusion method is a widely used technique to determine the antimicrobial activity of chemical compounds.[5][6]
Procedure:
-
Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared.
-
Inoculation of Agar Plate: A sterile cotton swab is dipped into the inoculum and spread evenly over the surface of a sterile agar plate.
-
Well Creation: Wells of a specific diameter (e.g., 6 mm) are aseptically punched into the agar plate.
-
Compound Application: A specific volume of the substituted pyrazole carbaldehyde solution at a known concentration is added to each well.
-
Incubation: The plates are incubated under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each well, where microbial growth is inhibited, is measured in millimeters.[7]
Visualizations
Caption: General workflow for the synthesis and biological evaluation of substituted pyrazole carbaldehydes.
Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a substituted pyrazole carbaldehyde.
References
A Comparative Efficacy Analysis of Novel Pyrazole-Based COX-2 Inhibitors and Celecoxib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of recently developed pyrazole-based cyclooxygenase-2 (COX-2) inhibitors against the well-established drug, celecoxib. The following sections present a comprehensive analysis supported by quantitative data from key preclinical studies, detailed experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.
Quantitative Comparison of Inhibitory and Anti-Inflammatory Activity
The following table summarizes the in vitro and in vivo efficacy of several novel pyrazole-based compounds in comparison to celecoxib. The data highlights the COX-2 inhibitory potency, selectivity, and anti-inflammatory effects of these potential therapeutic agents.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) | In Vivo Anti-inflammatory Activity (% Edema Inhibition) | Ulcer Index (UI) |
| Celecoxib | 15 - >80 | 0.04 - 2.16 | 7.6 - >375 | 57.14% | 1.75 - 2.9 |
| Compound AD 532 | - | Less potent than celecoxib | - | Promising results | No ulcerogenic effect |
| Pyrazole-pyridazine hybrid 5f | 14.34 | 1.50 | 9.56 | - | - |
| Pyrazole-pyridazine hybrid 6f | 9.56 | 1.15 | 8.31 | - | - |
| Compound PYZ16 | >50 | 0.52 | >96.15 | 64.28% | - |
| Fluorinated pyrazole 12 | 12.4 | 0.049 | 253.1 | - | 1.25 |
| Fluorinated pyrazole 13 | 11.5 | 0.057 | 201.8 | - | 2.5 |
| Fluorinated pyrazole 14 | 11.5 | 0.054 | 214.8 | - | 2.5 |
| Tetrazole derivative 40 | - | 0.039 - 0.065 | As selective as celecoxib | Similar to celecoxib | Less ulcerogenic than celecoxib |
| Tetrazole derivative 44 | - | 0.039 - 0.065 | As selective as celecoxib | Similar to celecoxib | Less ulcerogenic than celecoxib |
Note: Data is compiled from multiple sources and experimental conditions may vary.[1][2][3][4] "-" indicates data not available in the reviewed sources.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the comparison.
In Vitro COX-1/COX-2 Inhibition Assay (Fluorometric Method)
This assay determines the half-maximal inhibitory concentration (IC50) of a compound against COX-1 and COX-2 enzymes.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Test compounds and Celecoxib (dissolved in DMSO)
-
96-well microplate
-
Fluorometric plate reader
-
-
Procedure:
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and diluted COX Cofactor.
-
Add the test compound or celecoxib at various concentrations to the wells of the 96-well plate. Include wells for enzyme control (no inhibitor) and inhibitor control.
-
Add the appropriate enzyme (COX-1 or COX-2) to the wells.
-
Pre-incubate the plate at 25°C for 10 minutes.
-
Initiate the reaction by adding the Arachidonic Acid/NaOH solution to all wells.
-
Immediately measure the fluorescence kinetics at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.
-
Calculate the rate of reaction from the linear portion of the kinetic curve.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[5]
-
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model assesses the ability of a compound to reduce acute inflammation.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200 g).
-
Procedure:
-
Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Administer the test compound, celecoxib, or vehicle (e.g., 0.5% sodium carboxymethyl cellulose) orally or intraperitoneally.
-
After 60 minutes, inject 0.1 mL of 1% (w/v) carrageenan solution in sterile saline into the sub-plantar region of the right hind paw.
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
The percentage of inhibition of edema is calculated for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.[6][7][8]
-
Ulcerogenic Potential Assessment in Rats
This protocol evaluates the gastrointestinal side effects of the test compounds.
-
Animals: Male Wistar rats (180-220g).
-
Procedure:
-
Fast the rats for 24 hours with free access to water.
-
Administer high doses of the test compound, celecoxib, or a known ulcerogenic agent (e.g., indomethacin) orally.
-
After a specific period (e.g., 4-8 hours), euthanize the animals.
-
Remove the stomachs and open them along the greater curvature.
-
Examine the gastric mucosa for the presence of ulcers, erosions, and hemorrhages under a dissecting microscope.
-
The severity of the lesions is scored based on their number and size. The sum of the scores for each animal is expressed as the Ulcer Index (UI).[2][9][10]
-
Visualizing the Mechanisms and Processes
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the comparison of COX-2 inhibitors.
References
- 1. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. benchchem.com [benchchem.com]
- 7. inotiv.com [inotiv.com]
- 8. Low-intensity ultrasound attenuates paw edema formation and decreases vascular permeability induced by carrageenan injection in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Ulcerogenic influence of selective cyclooxygenase-2 inhibitors in the rat stomach with adjuvant-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde: A Guide for Laboratory Professionals
For immediate release:
Researchers and drug development professionals handling 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, based on its known hazards and regulatory guidelines.
This compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1][2][3] Adherence to proper personal protective equipment (PPE) and handling procedures is critical throughout the lifecycle of the chemical, including its disposal.
Key Safety and Hazard Information
A summary of the key quantitative safety data is provided in the table below for easy reference.
| Identifier | Value | Source |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3][4] |
| GHS Precautionary Statements | P261, P264, P271, P280, P302+P352, P305+P351+P338, P501 | [2][3] |
| Signal Word | Warning | [2][3][4] |
| Incompatible Materials | Oxidizing agents | [1] |
| Hazardous Decomposition Products | Hydrogen chloride, nitrogen oxides, carbon monoxide, carbon dioxide | [1] |
| Storage Class Code | 11 - Combustible Solids | [4] |
Experimental Protocols: Step-by-Step Disposal Procedure
The following protocol outlines the approved procedure for the disposal of this compound.
1. Personal Protective Equipment (PPE) and Safety Measures:
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[1]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to keep airborne concentrations low.[1]
2. Waste Collection and Storage:
-
Collect waste this compound and any contaminated materials (e.g., filter paper, gloves, absorbent pads) in a designated, properly labeled, and sealed container.
-
Store the waste container in a cool, dry, and well-ventilated area away from incompatible substances, particularly oxidizing agents.[1]
-
The container must be clearly labeled with the chemical name and associated hazards.
3. Disposal Method:
-
Professional Disposal Service: The primary and recommended method of disposal is to contact a licensed professional waste disposal service.[5] Offer surplus and non-recyclable solutions to a licensed disposal company.[5]
-
Incineration: For similar chemical compounds, incineration in a chemical incinerator equipped with an afterburner and scrubber is a suggested disposal method.[5] This should only be performed by a licensed and qualified facility.
-
Regulatory Compliance: All disposal activities must be conducted in a manner consistent with federal, state, and local regulations.[1]
4. Spill and Leak Cleanup:
-
In the event of a spill, immediately evacuate the area.
-
Wearing appropriate PPE, vacuum or sweep up the material and place it into a suitable disposal container.[1]
-
Avoid generating dust.[1]
-
Clean the spill area thoroughly.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. CAS#:947-95-5 | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | Chemsrc [chemsrc.com]
- 2. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. 5-Chloro-3-methyl-1-phenyl-4-pyrazolecarboxaldehyde 99 947-95-5 [sigmaaldrich.com]
- 5. capotchem.com [capotchem.com]
Essential Safety and Operational Guide for 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety protocols and logistical procedures for the handling and disposal of 5-Chloro-1-methyl-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 947-95-5). Adherence to these guidelines is essential for ensuring a safe laboratory environment.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1][2][3][4] Based on available safety data sheets, its primary hazards are:
-
Skin Irritation (Category 2) : Causes skin irritation.[1][4]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][4]
-
Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][3][4]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this chemical to minimize exposure.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Face Shield | Recommended when there is a risk of splashing. | |
| Skin Protection | Gloves | Wear appropriate protective gloves to prevent skin exposure.[2] Consider double gloving. |
| Lab Coat/Clothing | Wear appropriate protective, fire/flame resistant, and impervious clothing to prevent skin exposure.[1][2] | |
| Respiratory Protection | Respirator | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., for organic vapors and particulates).[1][2] |
Experimental Workflow: Handling Protocol
The following diagram outlines the standard procedure for safely handling this compound in a laboratory setting.
First-Aid Measures
In case of exposure, follow these first-aid procedures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash the affected area with plenty of soap and water. Seek medical attention if skin irritation occurs.[1][3] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3] |
Storage and Disposal Plan
Proper storage and disposal are crucial to prevent contamination and ensure safety.
Storage:
-
Store in a tightly closed container.[1]
-
Store locked up and away from incompatible materials such as oxidizing agents.[1][2]
Disposal: As a halogenated organic compound, this compound must be disposed of as hazardous waste.[5][6] Do not dispose of it down the drain.
The following workflow outlines the disposal process:
It is imperative to follow all federal, state, and local regulations for the disposal of hazardous chemical waste.[2]
References
- 1. echemi.com [echemi.com]
- 2. CAS#:947-95-5 | 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde | Chemsrc [chemsrc.com]
- 3. fishersci.pt [fishersci.pt]
- 4. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde | C11H9ClN2O | CID 613027 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. bucknell.edu [bucknell.edu]
- 6. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
